molecular formula C19H24N6O5S2 B601299 cefepime CAS No. 97164-57-3

cefepime

Katalognummer: B601299
CAS-Nummer: 97164-57-3
Molekulargewicht: 480.57
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Anticefepime is an impurity of this compound, an fourth generation cephalosporin antibiotic.

Eigenschaften

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/b23-12+/t13-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFLCNVBZFFHBT-FKULVZFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164213
Record name Cefepime, E-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97164-57-3, 149261-27-8, 88040-23-7
Record name Pyrrolidinium, 1-[[(6R,7R)-7-[[(2E)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-, inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97164-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefepime, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149261278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefepime, E-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60164213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[[(6R,7R)-7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-1-methyl-pyrrolidinium, inner salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFEPIME, E-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0114Q3738
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefepime: Molecular Pharmacodynamics and Mechanism of Action against Gram-Negative Pathogens

[1]

Executive Summary: The Fourth-Generation Advantage

Cefepime is a fourth-generation parenteral cephalosporin that occupies a unique pharmacochemical niche. Unlike third-generation agents (e.g., ceftazidime, ceftriaxone), this compound possesses a zwitterionic structure that significantly enhances its outer membrane permeability in Gram-negative bacteria.[1][2][3][4] This guide dissects the molecular mechanisms governing this compound’s entry, target engagement, and stability, providing researchers with the causal logic required for advanced drug development and susceptibility profiling.

Molecular Architecture: The Zwitterionic "Trojan Horse"

The efficacy of this compound against recalcitrant Gram-negative pathogens (e.g., Pseudomonas aeruginosa, Enterobacter spp.) is directly attributable to its C-3 quaternary ammonium substitution.

Structural Electrostatics
  • Net Charge: Neutral (Zwitterion).

  • Components:

    • C-7 Side Chain: 2-aminothiazolyl-methoxyimino group. Function: Enhances affinity for Penicillin-Binding Proteins (PBPs) and confers stability against many

      
      -lactamases.
      
    • C-3 Side Chain: N-methylpyrrolidine (quaternary ammonium). Function: Creates a dipole that facilitates rapid transit through the water-filled porin channels (OmpF and OmpC) of the outer membrane.

The Porin Penetration Advantage

Gram-negative bacteria possess a net negative surface charge. Anionic antibiotics (like many 3rd-gen cephalosporins) face electrostatic repulsion at the porin entrance. This compound's zwitterionic nature neutralizes this repulsion, allowing it to diffuse into the periplasmic space significantly faster than ceftazidime. This rapid influx creates a high periplasmic concentration, driving the equilibrium toward PBP binding despite the presence of periplasmic

CefepimeEntrycluster_extracellularExtracellular Spacecluster_membraneOuter Membranecluster_periplasmPeriplasmic Spacecluster_targetInner Membrane SurfaceThis compoundThis compound (Zwitterion)PorinPorin Channel(OmpF/OmpC)This compound->PorinRapid Diffusion(Low Repulsion)HighConcHigh PeriplasmicConcentrationPorin->HighConcAmpCAmpC Beta-Lactamase(Hydrolysis Attempt)HighConc->AmpCLow Affinity(Stable)PBP3Target: PBP 3(Filamentation)HighConc->PBP3High Affinity BindingPBP1aTarget: PBP 1a/1b(Lysis)HighConc->PBP1aSecondary BindingAmpC->HighConcSlow Hydrolysis

Figure 1: Molecular entry and target engagement pathway of this compound in Gram-negative bacteria.

Mechanism of Action: The Lethal Interface

Target Specificity (PBP Binding)

Upon reaching the periplasm, this compound acts as a suicide substrate for Penicillin-Binding Proteins (PBPs), which are transpeptidases essential for peptidoglycan cross-linking.

  • Primary Target (Enterobacterales, P. aeruginosa): PBP 3 .

    • Effect: Inhibition of PBP 3 blocks septation, leading to filamentation (elongation without division).

  • Secondary Targets: PBP 1a and 1b .

    • Effect: Inhibition of these major transpeptidases/transglycosylases weakens the cell wall integrity, leading to rapid osmotic lysis.

  • Binding Kinetics: this compound acylates the active site serine residue of the PBP. The formation of this stable acyl-enzyme complex is irreversible on the biological timescale of the bacterium.

Stability Against Resistance Enzymes
  • AmpC

    
    -lactamase:  this compound is a poor substrate for AmpC enzymes (chromosomally encoded in Enterobacter, Citrobacter, Serratia).[5] It forms a stable acyl-enzyme complex with AmpC that is hydrolyzed very slowly, allowing the drug to remain active.
    
  • ESBLs: this compound is labile to hydrolysis by Extended-Spectrum

    
    -Lactamases (ESBLs) and Carbapenemases (KPC, NDM).
    

Experimental Validation Protocols

To rigorously validate the mechanism of action and potency, the following self-validating protocols are recommended.

Protocol: Competitive PBP Binding Assay (Bocillin FL)

This assay determines the affinity of this compound for specific PBPs by competing with a fluorescent penicillin derivative (Bocillin FL).

Objective: Visualize which PBPs are bound by this compound at varying concentrations.

Materials:

  • Bacterial strain (e.g., E. coli K12 or P. aeruginosa PAO1).

  • This compound (stock solution).

  • Bocillin FL (fluorescent penicillin).[6]

  • Lysis buffer (PBS + protease inhibitors).[7]

  • SDS-PAGE reagents.[7]

  • Fluorescence scanner (e.g., Typhoon).

Workflow:

  • Membrane Preparation: Grow bacteria to exponential phase (

    
    ). Harvest, lyse via sonication, and isolate membrane fraction via ultracentrifugation (100,000 x g, 60 min).
    
  • Pre-Incubation (Competition): Aliquot membrane proteins (50 µ g/sample ). Incubate with increasing concentrations of this compound (0, 0.1, 1, 10, 100 µg/mL) for 30 min at 37°C.

    • Logic: this compound will bind its specific targets, blocking the active sites.[8]

  • Labeling: Add Bocillin FL (final conc. 10-20 µM) to all samples. Incubate for 30 min at 37°C.

    • Logic: Bocillin FL will label any remaining unbound PBPs.

  • Denaturation: Stop reaction with SDS-loading buffer and boil for 3 min.

  • Resolution: Run samples on 10% SDS-PAGE.

  • Visualization: Scan gel for fluorescence.

    • Result Interpretation: Disappearance of a fluorescent band at a specific molecular weight indicates this compound has bound that PBP.

PBP_AssayMembraneIsolate BacterialMembranesIncubateDrugIncubate withThis compound (Titration)Membrane->IncubateDrugBlock Specific PBPsIncubateBocillinAdd Bocillin FL(Fluorescent Probe)IncubateDrug->IncubateBocillinLabel Remaining SitesSDS_PAGESDS-PAGEElectrophoresisIncubateBocillin->SDS_PAGESeparate ProteinsScanFluorescenceScanningSDS_PAGE->ScanAnalysisBand Disappearance =Target EngagementScan->Analysis

Figure 2: Workflow for Competitive PBP Binding Assay using Bocillin FL.

Quantitative Data Summary: PBP Affinity ( )

Note: Values are approximate representatives from literature for E. coli.

PBP TargetFunctionThis compound

(µg/mL)
Ceftazidime

(µg/mL)
Physiological Consequence
PBP 1a/1b Elongation0.25 (High Affinity)> 10Rapid Lysis
PBP 2 Rod Shape> 10 (Low Affinity)> 10Rounding (if solely inhibited)
PBP 3 Septation0.06 (Very High Affinity)0.1Filamentation

Interpretation: this compound's dual high affinity for PBP 3 and PBP 1a/1b explains its potent bactericidal activity compared to agents that primarily target only PBP 3.

Clinical & Translational Implications[4][5]

Pharmacodynamic Index:

This compound exhibits time-dependent killing . The critical pharmacodynamic parameter is the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (

4
  • Target for Gram-Negatives: 60–70%

    
     is required for maximal bactericidal activity.[9]
    
  • Dosing Logic: Due to its half-life (~2 hours), extended infusion (3-4 hours) or continuous infusion strategies are often employed in critical care to maximize

    
     against organisms with elevated MICs (e.g., P. aeruginosa with MIC 8 µg/mL).
    
The "Eagle Effect" Warning

At very high concentrations, some beta-lactams exhibit reduced killing (Eagle effect). However, this compound's broad PBP binding profile (PBP 1a/b + 3) minimizes this risk compared to penicillin, ensuring consistent lysis at therapeutic doses.

References

  • National Center for Biotechnology Information (NCBI). "this compound - StatPearls." StatPearls Publishing, 2024. [Link]

  • Endimiani, A., et al. "this compound: a reappraisal in an era of increasing antimicrobial resistance." Expert Review of Anti-infective Therapy, 2008. [Link]

  • Kocaoglu, O., et al. "Penicillin-Binding Protein Imaging Probes." Current Protocols in Chemical Biology, 2011. [Link]

  • Burgess, D.S., et al. "Pharmacokinetics and pharmacodynamics of this compound administered by intermittent and continuous infusion." Clinical Therapeutics, 2000.[4] [Link]

  • Tamma, P.D., et al. "this compound versus Carbapenems for Treatment of AmpC Beta-Lactamase-Producing Enterobacterales Bloodstream Infections." Clinical Infectious Diseases, 2023.[10][11] [Link]

Cefepime: A Comprehensive Technical Guide on its Chemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth guide provides a detailed exploration of the fourth-generation cephalosporin antibiotic, cefepime. It is intended for researchers, scientists, and professionals in drug development, offering a thorough understanding of its chemical properties and the intricate pathways of its synthesis. This document moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its molecular behavior and the logic of its chemical construction.

Introduction: The Significance of this compound

This compound is a vital antibiotic in the clinical setting, prized for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other cephalosporins. Its unique zwitterionic structure, featuring a positively charged quaternary ammonium group at the C-3' position and a negatively charged carboxylate at C-4, allows for enhanced penetration through the outer membrane of Gram-negative bacteria and increased stability against many β-lactamases. This guide will dissect the chemical underpinnings of these advantageous properties.

Chemical Properties of this compound

The clinical efficacy and pharmaceutical formulation of this compound are directly governed by its inherent chemical and physical properties. Understanding these characteristics is paramount for its effective use and for the development of new derivatives.

Structural Features and Stereochemistry

This compound's core is the 7-aminocephalosporanic acid (7-ACA) nucleus, common to many cephalosporins. Key modifications distinguish it as a fourth-generation agent. The C-7 side chain contains a 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group, which confers potent antibacterial activity. At the C-3 position, a 3-((N-methylpyrrolidinio)methyl) group is present, contributing to its enhanced spectrum and stability.

Cefepime_Structure cluster_this compound This compound Structure cluster_features Key Functional Groups This compound aminothiazole 2-(2-aminothiazol-4-yl) group aminothiazole->this compound Enhances antibacterial activity methoxyimino Methoxyimino group methoxyimino->this compound Provides stability against β-lactamases n_methylpyrrolidinio N-methylpyrrolidinio)methyl group n_methylpyrrolidinio->this compound Improves spectrum and penetration beta_lactam β-lactam ring beta_lactam->this compound Core antibacterial pharmacophore dihydrothiazine Dihydrothiazine ring dihydrothiazine->this compound Fused ring system carboxylate Carboxylate group carboxylate->this compound Aids in solubility and zwitterionic character

Caption: Key structural features of the this compound molecule.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for understanding its behavior in both biological systems and pharmaceutical formulations.

PropertyValueSignificance
Molecular Formula C19H24N6O5S2Defines the elemental composition and molecular weight.
Molecular Weight 480.56 g/mol Influences diffusion and transport across biological membranes.
Appearance White to pale yellow crystalline powderImportant for identification and quality control in pharmaceutical preparations.
Water Solubility Freely solubleHigh water solubility is crucial for its administration as an intravenous injection.
pKa1 (Carboxylic Acid) ~2.6The acidity of the C-4 carboxylic acid group, which is deprotonated at physiological pH.
pKa2 (N-methylpyrrolidine) ~7.9The basicity of the pyrrolidine nitrogen, which is protonated at physiological pH, contributing to the zwitterionic nature.
Melting Point ~150 °C (decomposes)Indicates thermal stability; decomposition suggests careful handling at elevated temperatures.

Synthesis Pathways of this compound

The synthesis of this compound is a multi-step process that requires precise control of stereochemistry and functional group manipulations. While several routes have been developed, a common and illustrative pathway involves the acylation of a modified 7-aminocephalosporanic acid (7-ACA) core followed by the introduction of the C-3 side chain.

General Synthetic Strategy

The overarching strategy involves the construction of the C-7 acyl side chain and its subsequent coupling with the 7-amino group of a suitably protected cephalosporin nucleus. This is followed by the displacement of a leaving group at the C-3' position with N-methylpyrrolidine.

Cefepime_Synthesis_Overview A Starting Material (e.g., 7-ACA) B Protection of Functional Groups A->B Protect COOH and NH2 D Acylation of Cephalosporin Nucleus B->D C Activation of C-7 Side Chain Acid C->D Coupling E Introduction of C-3 Side Chain D->E Nucleophilic Substitution F Deprotection E->F G This compound F->G Final Product

Caption: A generalized workflow for the synthesis of this compound.

Detailed Synthesis Steps

A representative synthesis is outlined below, highlighting the key transformations and the rationale behind the chosen reagents.

Step 1: Preparation of the C-7 Side Chain

The 2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid side chain is a common motif in later-generation cephalosporins. Its synthesis often begins with ethyl 2-(hydroxyimino)-3-oxobutanoate.

  • Thiazole Ring Formation: The starting material is reacted with thiourea to form the aminothiazole ring.

  • O-methylation: The oxime is then methylated, typically using dimethyl sulfate, to yield the methoxyimino group. This specific group is crucial for providing steric hindrance against β-lactamase enzymes.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, which is then activated for coupling.

Step 2: Modification of the 7-ACA Nucleus

The commercially available 7-ACA is the starting point for the cephalosporin core.

  • Protection: The carboxylic acid at C-4 is often protected as an ester (e.g., a benzhydryl ester) to prevent its interference in subsequent reactions. The amino group at C-7 is also typically protected.

  • Activation of C-3': The acetoxy group at the C-3' position is a good leaving group, but it can be displaced by a stronger nucleophile like iodide to facilitate the subsequent reaction with N-methylpyrrolidine.

Step 3: Coupling and Side Chain Introduction

  • Acylation: The activated C-7 side chain is coupled with the deprotected 7-amino group of the cephalosporin nucleus. This is a critical step that forms the amide bond. Common coupling agents include dicyclohexylcarbodiimide (DCC) or activated esters.

  • Nucleophilic Substitution at C-3': The C-3' leaving group is displaced by N-methylpyrrolidine. This reaction introduces the quaternary ammonium group that is a hallmark of this compound and is essential for its broad-spectrum activity and ability to penetrate the outer membrane of Gram-negative bacteria. The choice of N-methylpyrrolidine is a result of extensive structure-activity relationship studies to optimize potency and pharmacokinetic properties.

Step 4: Deprotection and Isolation

  • Final Deprotection: The protecting groups on the carboxylic acid are removed, often under acidic conditions (e.g., with trifluoroacetic acid), to yield the final zwitterionic this compound molecule.

  • Purification: The crude product is then purified, typically by crystallization or chromatography, to yield the final active pharmaceutical ingredient (API) with high purity.

Detailed_Synthesis cluster_sidechain C-7 Side Chain Synthesis cluster_core Cephalosporin Core Modification cluster_assembly Assembly and Final Steps A Ethyl 2-(hydroxyimino)-3-oxobutanoate B Reaction with Thiourea A->B C 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetate B->C D O-methylation C->D E 2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid D->E K Coupling of Side Chain and Core E->K F 7-ACA G Protection of COOH and NH2 F->G H Protected 7-ACA G->H I Activation of C-3' H->I J Activated Cephalosporin Intermediate I->J J->K L Protected this compound Precursor K->L M Reaction with N-methylpyrrolidine L->M N Protected this compound M->N O Deprotection N->O P This compound O->P

Technical Guide: Cefepime Zwitterionic Properties & Outer Membrane Penetration

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of cefepime's zwitterionic properties and their direct impact on outer membrane permeation, designed for drug development professionals.

Executive Summary: The Zwitterionic Advantage

In the design of Gram-negative antibiotics, the outer membrane (OM) represents the primary barrier to efficacy. Unlike third-generation cephalosporins (e.g., ceftazidime) which often carry a net negative charge, This compound is engineered as a zwitterion . This structural distinction allows it to evade the "Donnan potential" repulsion exerted by the negatively charged lipopolysaccharide (LPS) layer and traverse porin channels (OmpF/OmpC) with significantly higher efficiency.

Key Technical Insight: this compound exhibits a permeation coefficient (P) through OmpF porins in the range of 10–50 × 10⁻⁵ cm/s , compared to <1 × 10⁻⁵ cm/s for many anionic cephalosporins. This rapid influx is critical for overcoming the kinetic competition with periplasmic


-lactamases.

Molecular Architecture & Charge Distribution

The superior permeation of this compound is strictly a function of its specific chemical topology.

Structural Determinants
  • C-3 Position (Cationic Center): Contains a quaternary

    
    -methylpyrrolidine  group. This nitrogen is permanently positively charged, independent of pH.
    
  • C-4 Position (Anionic Center): Contains a carboxylate group (

    
    ), which is deprotonated and negatively charged at physiological pH (7.4).
    
  • C-7 Position: Contains the standard aminothiazole ring common to many cephalosporins.

The "Net Neutral" Effect

At pH 7.4, the permanent positive charge at C-3 cancels the negative charge at C-4, resulting in a net neutral (zwitterionic) molecule.

  • Dipole Orientation: The separation of charges creates a strong dipole moment. This dipole aligns with the internal electric field of the porin channel (which has a constriction zone lined with charged residues), facilitating "electrostatic steering" through the pore.

CefepimeStructure This compound This compound Molecule (Net Charge: 0) C3_Pos C-3 Quaternary Ammonium (N-methylpyrrolidine) Charge: +1 (Permanent) This compound->C3_Pos C4_Neg C-4 Carboxylate (COO-) Charge: -1 (pH > 2.6) This compound->C4_Neg Result Zwitterionic State (High Dipole Moment) C3_Pos->Result Charge Cancellation C4_Neg->Result Effect Rapid Porin Transit (Electrostatic Steering) Result->Effect Aligns with Porin Field

Figure 1: Structural logic of this compound's zwitterionic nature leading to enhanced permeation.

Mechanism of Action: Porin Permeation Dynamics

The Donnan Potential Barrier

Gram-negative bacteria are coated in LPS, which is highly anionic. This creates a Donnan potential —a negative electrostatic shield that repels anionic molecules.

  • Anionic Drugs (e.g., Ceftazidime): Repelled by the LPS surface; entry into the porin vestibule is energetically unfavorable.

  • Zwitterionic this compound: "Invisible" to the long-range repulsion of the LPS. It freely enters the porin vestibule.

Porin Transit (OmpF/OmpC)

Inside the porin (specifically OmpF), the "eyelet" region contains a transverse electric field created by negative residues (Asp113, Glu117) on the L3 loop and positive residues (Arg42, Arg82, Arg132) on the barrel wall.

  • Mechanism: this compound's dipole orients itself to complement this internal field, effectively sliding through the constriction zone with minimal free energy cost.

Comparative Permeability Data

The following table summarizes the permeation efficiency of this compound relative to other


-lactams.

Table 1: Comparative Outer Membrane Permeability Coefficients (


) 
AntibioticCharge (pH 7.4)Permeability Coeff. (

) [

cm/s]
Relative Rate (vs. Cephalothin)Mechanism of Entry
This compound Zwitterion (0) 20 – 50 High OmpF / OmpC
CephaloridineZwitterion (0)~50HighOmpF / OmpC
CeftazidimeAnion (-1)< 1.0LowOmpF (Slow)
CefotaximeAnion (-1)~1.0LowOmpF (Slow)
ImipenemZwitterion (0)> 100Very HighOmpD (Specific)

Data synthesized from Nikaido et al. and related kinetic studies [1, 2].[1]

Experimental Protocols for Validation

To validate these properties in a drug development pipeline, two primary assays are recommended: the Liposome Swelling Assay (for pure permeation kinetics) and the LC-MS/MS Whole-Cell Accumulation Assay (for physiological relevance).

Protocol 1: Liposome Swelling Assay (OmpF Reconstituted)

Purpose: To measure the specific permeation rate through a defined porin channel without interference from efflux pumps or hydrolysis.

Workflow:

  • Liposome Preparation:

    • Mix Phosphatidylcholine (PC) and Dicetylphosphate (DCP) (molar ratio 10:1).

    • Dry under

      
       gas to form a thin film.
      
    • Resuspend in buffer containing purified OmpF porin (10–20

      
      g protein per 
      
      
      
      mol lipid).
    • Sonicate to form proteoliposomes.

  • Intraliposomal Entrapment:

    • Resuspend liposomes in 12 mM Stachyose (impermeant sugar) + 4 mM NAD-imidazole buffer (pH 6.0).

  • Swelling Reaction:

    • Dilute proteoliposomes into an isotonic solution of the test antibiotic (this compound).

    • Principle: If this compound enters the liposome, it increases the internal osmotic pressure. Water follows, causing the liposome to swell.

    • Detection: Monitor the decrease in Optical Density (OD) at 400 nm.

  • Calculation:

    • The initial rate of OD decrease (

      
      ) is proportional to the permeability coefficient (
      
      
      
      ).

LiposomeAssay Step1 1. Reconstitute OmpF into Liposomes Step2 2. Load with Stachyose (Osmotic balance) Step1->Step2 Step3 3. Rapid Mixing with This compound Solution Step2->Step3 Step4 4. Measure OD400 Decrease (Swelling = Permeation) Step3->Step4

Figure 2: Liposome Swelling Assay Workflow.

Protocol 2: LC-MS/MS Whole-Cell Accumulation

Purpose: To quantify the actual intracellular concentration of this compound in intact bacteria, accounting for the interplay of permeation and efflux.

Methodology:

  • Culture: Grow E. coli (or target strain) to mid-log phase (

    
    ).
    
  • Incubation:

    • Aliquot 1 mL of culture.

    • Add this compound (final conc. e.g., 100

      
      M).
      
    • Incubate at 37°C for defined timepoints (e.g., 5, 10, 20 min).

  • Separation (Critical Step):

    • Layer the cell suspension over silicone oil (density

      
       1.03 g/mL).
      
    • Centrifuge at 13,000

      
       for 1 min.
      
    • Why: Cells pellet through the oil; extracellular drug remains in the aqueous supernatant. This stops the reaction instantly and removes extracellular drug.

  • Lysis & Extraction:

    • Remove oil/supernatant.

    • Lyse pellet with cold methanol:water (50:50) .

    • Centrifuge to remove debris.

  • Quantification:

    • Inject supernatant into LC-MS/MS .

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.

    • Transition: Monitor

      
       481.1 
      
      
      
      396.1 (Loss of N-methylpyrrolidine).
  • Normalization:

    • Normalize total drug amount to cell number (CFU) or cell volume to calculate intracellular concentration (

      
      ).
      

Implications for Drug Design

The success of this compound provides a template for "Rule of Permeation" in Gram-negative discovery:

  • Zwitterionic Character is Superior: Where possible, balance anionic carboxylates with permanent cations (quaternary amines) rather than protonatable amines (which lose charge at high pH).

  • Dipole Optimization: Align the molecular dipole to match the porin's internal field.

  • Compactness: Maintain Molecular Weight < 600 Da to fit the physical constriction of OmpF/OmpC.

References

  • Nikaido, H. (1988).[2] "Bacterial resistance to antibiotics as a function of outer membrane permeability."[2][3] Journal of Antimicrobial Chemotherapy, 22(Suppl A), 17-22.[2] Link

  • Hardin, T. C., & Jennings, T. S. (1994). "this compound: Pharmacotherapy and Medical Review." Pharmacotherapy, 14(6), 657-68. Link

  • Le Goff, F., et al. (2020). "Evaluating LC-MS/MS To Measure Accumulation of Compounds within Bacteria." ACS Infectious Diseases, 6(6). Link

  • Fresenius Kabi. (2023). "this compound Data Sheet: Physicochemical Properties." Link

  • Chapman, T. M., & Perry, C. M. (2003). "this compound: A Review of its Use in the Management of Hospitalized Patients with Pneumonia." Drugs, 63, 2157–2177.

Sources

Technical Guide: Cefepime Hydrolysis and Beta-Lactamase Interaction Dynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the biochemical stability of cefepime, a fourth-generation cephalosporin, against beta-lactamase enzymes.[1][2] Unlike third-generation cephalosporins, this compound utilizes a zwitterionic structure to accelerate periplasmic entry while leveraging bulky side-chains to resist enzymatic degradation.[3] However, this stability is not absolute. This document details the molecular mechanics of hydrolysis, kinetic profiling across Ambler classes, and the "Inoculum Effect" paradox, providing researchers with actionable protocols for evaluating enzymatic resistance.

Section 1: Molecular Mechanics of Stability

This compound’s efficacy is a function of two competing kinetic processes: periplasmic accumulation (influx) and enzymatic hydrolysis (efflux/degradation).

The Zwitterionic Advantage (Influx)

This compound possesses a quaternary


-methylpyrrolidine group at the C-3 position. At physiological pH, this positively charged moiety balances the negative carboxylate group, creating a zwitterion  (net neutral charge).
  • Mechanism: This neutrality allows rapid diffusion through the OmpF porin channels of Gram-negative outer membranes, significantly faster than anionic third-generation cephalosporins (e.g., ceftazidime).

  • Result: High periplasmic concentrations drive the binding equilibrium toward PBP (Penicillin-Binding Protein) saturation before beta-lactamases can effectively intercept the drug.

Steric Hindrance (Stability)

The C-7 position features a 2-aminothiazolyl-methoxyimino side chain.[4]

  • Function: This bulky group creates steric hindrance, preventing the catalytic serine residue of many Class A and Class C beta-lactamases from effectively accessing the beta-lactam ring.

  • The AmpC Interaction: this compound forms a stable acyl-enzyme complex with AmpC. The deacylation step (

    
    ) is extremely slow, effectively "trapping" the enzyme rather than being hydrolyzed by it. This is why this compound remains active against AmpC-producing Enterobacter spp. unless hyper-produced.
    

Cefepime_Mechanism This compound This compound (Zwitterion) OmpF OmpF Porin Channel This compound->OmpF Rapid Diffusion (Net Neutral) Periplasm Periplasmic Space OmpF->Periplasm PBP Target: PBP 2/3 Periplasm->PBP High Affinity Binding BetaLactamase Beta-Lactamase Periplasm->BetaLactamase Competition BetaLactamase->this compound Steric Repulsion (Class C/AmpC) Hydrolysis Hydrolyzed Product (Inactive) BetaLactamase->Hydrolysis kcat (Turnover)

Figure 1: Kinetic competition between PBP binding and Beta-Lactamase hydrolysis, mediated by rapid porin influx.

Section 2: Enzymatic Profiles by Ambler Class

The susceptibility of this compound varies drastically across beta-lactamase classes.

Ambler ClassEnzyme ExamplesThis compound Interaction ProfileKinetic Characteristic
Class A TEM-1, SHV-1Stable. Steric hindrance prevents hydrolysis.High

, Low

Class A (ESBL) CTX-M-15, KPC-2Labile. Active site mutations widen the pocket, allowing accommodation of the C-7 side chain.High

(Efficient Hydrolysis)
Class B (MBL) NDM-1, VIM-2Labile. Zinc-mediated hydrolysis bypasses steric hindrance.Very High

Class C AmpC (P99)Stable (Transient). Forms stable acyl-enzyme complex.Low

(Slow deacylation)
Class D OXA-48Variable. Generally weak hydrolysis, but specific variants (OXA-163) confer resistance.Moderate

Section 3: Kinetic Analysis & Experimental Protocols

To quantify the stability of this compound, researchers must determine the catalytic efficiency (


). The following protocol utilizes UV spectrophotometry to monitor the opening of the beta-lactam ring.
Protocol: Direct UV Hydrolysis Assay

Principle: The beta-lactam ring of this compound absorbs UV light. Hydrolysis disrupts the conjugation, causing a decrease in absorbance.

Reagents:

  • Buffer: 50 mM Sodium Phosphate (pH 7.0) or 10 mM HEPES (avoid buffers with high UV absorbance).

  • Substrate: this compound (Analytical Grade), stock 10 mM in water.

  • Enzyme: Purified Beta-Lactamase (concentration determined by Bradford assay).

Workflow:

  • Baseline Correction: Warm spectrophotometer to 37°C. Blank with buffer.

  • Wavelength Selection: Monitor Absorbance at 260 nm (this compound

    
    ).
    
    • Note: The extinction coefficient difference (

      
      ) for this compound hydrolysis at 260 nm is approximately -10,000 M⁻¹cm⁻¹ . This value must be verified experimentally for your specific buffer conditions.
      
  • Reaction Initiation:

    • Add enzyme to cuvette (final conc. 1-10 nM for ESBLs, higher for AmpC).

    • Add this compound (Range: 10

      
      M to 500 
      
      
      
      M).
  • Data Acquisition: Record linear decrease in absorbance for initial 60 seconds.

Calculation

Calculate initial velocity (


) using Beer-Lambert Law:


Where

is path length (1 cm). Plot

vs. [S] (substrate concentration) and fit to the Michaelis-Menten equation to derive

and

.

Assay_Workflow Start Enzyme Purification (>95% Purity) Prep Prepare Substrate Dilutions (10 - 500 µM this compound) Start->Prep Blank Blank Spectrophotometer (Buffer only, 37°C) Prep->Blank Mix Initiate Reaction Add Enzyme (1-10 nM) Blank->Mix Measure Monitor A260 decay (Initial Rate Phase) Mix->Measure Calc Calculate Velocity (v0) Use Delta Epsilon Measure->Calc Fit Non-Linear Regression (Michaelis-Menten) Calc->Fit

Figure 2: Step-by-step workflow for determining catalytic parameters of this compound hydrolysis.

Section 4: The this compound-Hydrolysis Paradox (Inoculum Effect)[5]

A critical phenomenon in this compound research is the Inoculum Effect (IE) .[5]

  • Observation: this compound may appear susceptible at standard inoculum (

    
     CFU/mL) but resistant at high inoculum (
    
    
    
    CFU/mL).
  • Mechanism: Even if an enzyme (like AmpC) has a low turnover number (

    
    ) for this compound, a massive density of bacteria produces enough enzyme to "soak up" the drug. The periplasmic concentration drops below the threshold required to saturate PBPs, leading to therapeutic failure.
    
  • Implication: In drug development,

    
     values alone are insufficient. Time-kill curves at varying inocula are mandatory to validate efficacy.
    

References

  • Bush, K., & Jacoby, G. A. (2010). Updated functional classification of beta-lactamases. Antimicrobial Agents and Chemotherapy.[5][6][7] Link

  • Nikaido, H. (2003). Molecular basis of bacterial outer membrane permeability revisited. Microbiology and Molecular Biology Reviews. Link

  • Endimiani, A., et al. (2008). this compound: a reappraisal in an era of increasing antimicrobial resistance. The Lancet Infectious Diseases. Link

  • Queenan, A. M., et al. (2014). Carbapenemases: the versatile beta-lactamases. Clinical Microbiology Reviews. Link

  • Thomson, K. S., & Moland, E. S. (2001). this compound, piperacillin-tazobactam, and the inoculum effect in tests with extended-spectrum beta-lactamase-producing Enterobacteriaceae. Antimicrobial Agents and Chemotherapy.[5][6][7] Link

Sources

Technical Guide: Cefepime Mode of Action on Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefepime is a fourth-generation cephalosporin distinguished by its zwitterionic molecular architecture.[1][2][3] Unlike third-generation predecessors (e.g., ceftazidime), this compound possesses a quaternary ammonium group at the C-3 position. This structural innovation confers a net neutral charge, facilitating rapid transport across the outer membrane of Gram-negative bacteria via OmpF porins—a "Trojan Horse" entry mechanism.

Upon periplasmic entry, this compound exhibits a high-affinity, multi-target binding profile against Penicillin-Binding Proteins (PBPs). Specifically, it targets PBP3 (causing filamentation) and PBP1a/1b (causing rapid lysis) in Escherichia coli and Pseudomonas aeruginosa. This guide details the molecular mechanism, quantitative binding data, and the standard fluorescent validation protocol (Bocillin FL) used in modern drug discovery.

Molecular Architecture & Pharmacodynamics

The superior potency of this compound over earlier generations is not solely due to PBP binding, but rather its hydrodynamic efficiency .

The Zwitterionic Advantage

Most beta-lactams are anionic (negatively charged) at physiological pH. This creates electrostatic repulsion with the negatively charged lipopolysaccharide (LPS) layer of Gram-negative bacteria.

  • This compound Structure: Contains a positively charged quaternary N-methylpyrrolidine group at the C-3 position and a negatively charged carboxyl group at C-4.

  • Net Charge: Neutral (Zwitterion).

  • Result: The molecule aligns with the electric field inside porin channels (OmpF/OmpC), accelerating diffusion into the periplasmic space.

Visualization: The Entry Pathway

The following diagram illustrates the differential entry and target engagement of this compound compared to standard anionic beta-lactams.

CefepimeEntry Extracellular Extracellular Space Porin OmpF Porin Channel (Electrostatic Filter) Extracellular->Porin This compound (Zwitterion) Rapid Diffusion Periplasm Periplasmic Space (Target Zone) Porin->Periplasm Accumulation PBP Target: PBP 1a/1b & 3 (Transpeptidase) Periplasm->PBP Acylation (Covalent Bind) Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibition Lysis Cell Lysis (Bactericidal Event) Peptidoglycan->Lysis Structural Failure

Figure 1: Kinetic pathway of this compound from extracellular entry to peptidoglycan synthesis inhibition.[2]

The Target: Penicillin-Binding Proteins (PBPs)[2][4][5][6][7][8]

This compound acts as a suicide substrate. It mimics the D-alanyl-D-alanine terminus of the peptidoglycan precursor. When the PBP enzyme attempts to cross-link this "false" substrate, the beta-lactam ring opens and covalently acylates the active site serine residue, permanently inactivating the enzyme.

Quantitative Affinity Profile (IC50)

The table below summarizes the inhibitory concentration (IC50) of this compound against key PBPs. Note the distinction between E. coli and P. aeruginosa.[4]

Target OrganismPBP TargetThis compound IC50 (µg/mL)Physiological Effect of Inhibition
E.[2][5] coli (K-12) PBP 3 0.03 - 0.04 Primary Target. Septum formation block (Filamentation).
PBP 1a/1b1.5 - 3.0Cell lysis (Rapid bactericidal activity).
PBP 20.25Rod shape maintenance (Sphering).
P. aeruginosa PBP 3 < 0.0025 Primary Target. Filamentation.[5]
PBP 1b/1c0.035 - 0.75Lysis.[6]
PBP 2> 25.0Low affinity (Ineffective target).

Data synthesized from Pucci et al. and ASM Journals [1, 2].

Key Insight: In P. aeruginosa, this compound has extremely high affinity for PBP3 (filamentation) and PBP1 (lysis), but virtually no affinity for PBP2. This contrasts with carbapenems (e.g., imipenem), which strongly target PBP2.[5]

Experimental Validation: Bocillin FL Binding Assay

To validate this compound's mechanism or screen for resistance (e.g., modified PBPs), we utilize the Bocillin FL fluorescent penicillin assay. This replaces hazardous radiolabeling (


-penicillin) with a fluorescent reporter.
Principle

This is a competition assay .

  • Membranes are treated with non-fluorescent this compound (the test drug).

  • This compound binds its specific PBP targets, blocking the active sites.[7]

  • Bocillin FL (fluorescent penicillin) is added.[8] It binds only to remaining open PBPs.

  • Result: If this compound works, you see a loss of fluorescence at the specific molecular weight of the target PBP on an SDS-PAGE gel.

Detailed Protocol

Reagents:

  • Bocillin FL Penicillin (Thermo Fisher or equivalent).

  • Membrane preparation buffer (50mM Sodium Phosphate, pH 7.0).

  • Sarkosyl (Sodium lauroyl sarcosinate) for membrane solubilization.

Workflow:

  • Membrane Preparation:

    • Harvest bacteria at mid-log phase (

      
      ).
      
    • Lyse via sonication. Centrifuge at 100,000 x g for 45 mins to pellet membranes.

    • Resuspend pellet in phosphate buffer.[9]

    • Critical Step: Determine total protein concentration (BCA assay) to normalize loading.

  • This compound Incubation (Competition):

    • Aliquot membrane proteins (50–100 µg per tube).

    • Add this compound at varying concentrations (e.g., 0.1x, 1x, 10x MIC).

    • Incubate at 35°C for 30 minutes . (Allows acylation of PBPs).

  • Labeling:

    • Add Bocillin FL to a final concentration of 10–20 µM.

    • Incubate at 35°C for 30 minutes .

  • Denaturation & Separation:

    • Add 5x SDS-PAGE loading buffer. Boil for 3 minutes.

    • Load onto 10% Tris-Glycine SDS-PAGE gel.

  • Imaging:

    • Scan gel using a fluorimager (Excitation: 488nm / Emission: 520nm).

    • Analysis: A "blank" band at the molecular weight of PBP3 indicates this compound successfully bound and blocked that target.

Visualization: Assay Logic

BocillinAssay Membrane Membrane Fraction (Contains PBPs) Treat Add this compound (Non-Fluorescent) Membrane->Treat Bind This compound Saturates Target PBPs Treat->Bind Label Add Bocillin FL (Fluorescent Reporter) Bind->Label Compete Bocillin binds ONLY Unoccupied PBPs Label->Compete Gel SDS-PAGE & Imaging Compete->Gel Result Result: Loss of Band = Successful Binding Gel->Result

Figure 2: Logical flow of the Bocillin FL competition assay for PBP profiling.

Resistance Mechanisms & Stability[1]

AmpC Beta-Lactamase Stability

This compound is often effective against organisms producing AmpC beta-lactamases (e.g., Enterobacter spp., Citrobacter spp.) where 3rd generation cephalosporins fail.

  • Mechanism: this compound forms a stable acyl-enzyme complex with AmpC. While it binds to the beta-lactamase, the hydrolysis rate is extremely slow (

    
     is very low).
    
  • Steric Hindrance: The bulky C-3 side chain orients the molecule in a way that resists the hydrolytic water molecule attack in the enzyme's active site [3].

Resistance Limitations

Despite its stability, this compound is susceptible to:

  • ESBLs (Extended-Spectrum Beta-Lactamases): Class A enzymes (TEM, SHV, CTX-M) can hydrolyze this compound efficiently.

  • Efflux Pumps: In P. aeruginosa, upregulation of MexXY-OprM can pump this compound out before it saturates PBP targets.

References

  • Pucci, M. J., et al. (1991). Comparison of this compound, cefpirome, and cefaclidine binding affinities for penicillin-binding proteins in Escherichia coli K-12 and Pseudomonas aeruginosa SC8329.[4] Antimicrobial Agents and Chemotherapy.[1][3][5][10]

  • Davies, T. A., et al. (2008). Binding of Ceftobiprole and Comparators to the Penicillin-Binding Proteins of Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. Antimicrobial Agents and Chemotherapy.[1][3][5][10]

  • Endimiani, A., et al. (2008).[6] this compound: a reappraisal in an era of increasing antimicrobial resistance.[2] Therapeutics and Clinical Risk Management.

  • Zhao, G., et al. (2004). BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins.[11] Antimicrobial Agents and Chemotherapy.[1][3][5][10]

  • NCBI Bookshelf. (2023). This compound Mechanism of Action. StatPearls.

Sources

Methodological & Application

Application Note: Precision Preparation of Cefepime Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Cefepime is a fourth-generation, broad-spectrum cephalosporin widely used in antimicrobial susceptibility testing (AST) and pharmacokinetic studies. Unlike earlier generations, this compound is a zwitterion, a chemical property that enhances its penetration through the outer membrane of Gram-negative bacteria but also imposes specific constraints on solvent pH and stability.

This guide provides a rigorous protocol for preparing this compound stock solutions. It addresses the common sources of experimental error: failure to correct for potency, improper pH buffering leading to hydrolysis, and thermal degradation. This protocol is designed to meet CLSI M100 and USP standards for laboratory use.

Chemical & Physical Properties

Understanding the molecule is prerequisite to proper handling.

  • Compound: this compound Hydrochloride (often supplied as a monohydrate).[1][2][3]

  • Mechanism: Covalently binds to Penicillin-Binding Proteins (PBPs), specifically PBP 2 and 3, inhibiting peptidoglycan cross-linking.

  • Zwitterionic Nature: Contains a quaternary ammonium group (positive charge) and a carboxyl group (negative charge). This net-neutral state at physiological pH allows rapid porin transit.

  • Solubility: Highly soluble in water (>100 mg/mL) and 0.9% Sodium Chloride.

  • Stability Profile:

    • pH Sensitivity: Maximum stability occurs between pH 4.0 and 6.0 . In alkaline conditions (pH > 7.5), the beta-lactam ring undergoes rapid hydrolysis.

    • Thermolability: this compound degrades into N-methylpyrrolidine (NMP) at room temperature. Solutions darken from pale yellow to amber/orange as degradation proceeds.

Critical Calculations: The Potency Correction

STOP: Do not calculate mass based solely on molecular weight. Antibiotic powders are rarely 100% pure active moiety. You must adjust for the "As-Is" potency found on the manufacturer's Certificate of Analysis (CoA).

The Formula


Example Calculation
  • Target Stock Concentration: 10,000 µg/mL (10 mg/mL)

  • Target Volume: 10 mL

  • Potency (from CoA): 850 µg/mg (0.85 mg active drug per mg powder)



Result: You must weigh 117.65 mg of powder to achieve a true 10 mg/mL active concentration in 10 mL of solvent.

Protocol: Preparation of Stock Solution (10 mg/mL)

Reagents & Equipment[1][4][5][6]
  • This compound Hydrochloride Powder (USP/Reagent Grade).[4]

  • Solvent: Sterile Distilled Water (dH₂O) or 0.9% Saline.

    • Note: Avoid Phosphate Buffered Saline (PBS) for high-concentration stocks if freezing, as phosphate salts can precipitate or shift pH upon freezing.

  • 0.22 µm Polyethersulfone (PES) or PVDF Syringe Filter (Low protein binding).

  • Sterile 15 mL conical tubes (polypropylene).

  • Cryovials (1.5 mL).

Workflow Diagram

The following logic flow ensures sterility and stability preservation.

CefepimePrep Start Start: Review CoA Check Potency Calc Calculate Mass (Potency Corrected) Start->Calc Weigh Weigh Powder (Analytical Balance) Calc->Weigh Dissolve Dissolve in Solvent (Water/Saline) Weigh->Dissolve Add 80% volume Mix Vortex Gently (Avoid Frothing) Dissolve->Mix Filter Filter Sterilize (0.22 µm PES) Dissolve->Filter Do NOT Autoclave Mix->Dissolve QS to Final Vol Aliquot Aliquot into Cryovials Filter->Aliquot Freeze Store Immediately (-20°C or -80°C) Aliquot->Freeze

Figure 1: Step-by-step workflow for the preparation of sterile this compound stock solutions. Note the critical prohibition of autoclaving.

Step-by-Step Methodology
  • Calculate: Determine the required mass using the potency formula above.

  • Weigh: Weigh the this compound powder into a sterile tube.

  • Initial Dissolution: Add approximately 80% of the final volume of sterile dH₂O.

    • Reasoning: Adding the full volume immediately makes it difficult to adjust if the powder displacement volume is significant (though negligible at 10 mg/mL, it is good practice).

  • Mix: Vortex gently until fully dissolved. The solution should be clear to pale yellow.

  • QS (Quantity Sufficient): Add solvent to reach the final target volume.

  • Sterilization: Draw the solution into a syringe and push through a 0.22 µm PES filter into a fresh sterile tube.

    • Warning:NEVER autoclave this compound. Beta-lactams are heat-labile and will be destroyed.

  • Aliquoting: Dispense into single-use aliquots (e.g., 500 µL) in cryovials to avoid freeze-thaw cycles.

  • Storage: Place immediately at -20°C (stable for ~1 month) or -80°C (stable for 6 months).

Quality Control & Stability Logic

Visual Inspection Criteria
ObservationStatusAction
Clear / Colorless OptimalProceed with use.
Pale Yellow AcceptableStandard for concentrated stocks.
Amber / Orange DegradedDiscard. Significant hydrolysis has occurred.
Precipitate FailedSolubility limit exceeded or wrong solvent. Discard.
Stability & Degradation Pathway

This compound is less stable than ceftazidime or ceftriaxone. The degradation is driven by temperature and alkalinity.

DegradationLogic Stock This compound Stock (Active) Temp Room Temp (>25°C) Stock->Temp Exposure pH Alkaline pH (>7.5) Stock->pH Buffer Error Hydrolysis Beta-Lactam Ring Hydrolysis Temp->Hydrolysis Accelerates pH->Hydrolysis Catalyzes Product N-Methylpyrrolidine (Inactive/Toxic) Hydrolysis->Product Irreversible

Figure 2: Degradation logic. Exposure to heat or high pH catalyzes the hydrolysis of the beta-lactam ring, rendering the antibiotic inactive.

Troubleshooting Guide

Issue: Solution is cloudy after thawing.

  • Cause: Precipitation due to "salting out" in phosphate buffers or incomplete initial dissolution.

  • Fix: Vortex vigorously. If it does not clear, discard. Use water for the next stock preparation instead of PBS.

Issue: MIC values are consistently too high (Resistance false positive).

  • Cause: Potency was not calculated (under-dosing) or stock degraded.

  • Fix: Verify CoA potency. Ensure stock was stored at -80°C and not freeze-thawed multiple times.

Issue: Solution turned dark yellow overnight at 4°C.

  • Cause: this compound is unstable even at 4°C for extended periods (24-48h max).

  • Fix: Prepare fresh daily or use frozen aliquots only.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5] Performance Standards for Antimicrobial Susceptibility Testing (M100). 34th Edition.[5] [Link]

  • U.S. Food and Drug Administration (FDA). (2007). Maxipime (this compound Hydrochloride) Prescribing Information. [Link][6]

  • Fubara, J. et al. (2000). Stability of this compound during Continuous Infusion. Antimicrobial Agents and Chemotherapy.[1][7][5][6][8][9] [Link]

Sources

Technical Application Note: Maximizing Cefepime Stability in Pre-Clinical and Clinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Cefepime is a fourth-generation cephalosporin characterized by a zwitterionic structure that penetrates the outer membrane of Gram-negative bacteria rapidly. However, its quaternary ammonium group renders it chemically unstable compared to third-generation cephalosporins. This instability manifests as the hydrolysis of the beta-lactam ring and the release of N-methylpyrrolidine (NMP) , a degradation product that can confound pharmacokinetic (PK) analysis and alter Minimum Inhibitory Concentration (MIC) results.

This guide provides a definitive technical framework for handling this compound in laboratory settings. It synthesizes degradation kinetics across various media (Serum, Mueller-Hinton Broth, Saline, Peritoneal Dialysate) and details a self-validating HPLC protocol to ensure data integrity in drug development pipelines.

Mechanism of Instability

The primary driver of this compound instability is temperature- and pH-dependent hydrolysis. Unlike many beta-lactams where the primary degradation is simple ring opening, this compound undergoes a specific cleavage at the C-3 position.

The Degradation Pathway

The quaternary nitrogen at the C-3 position is a good leaving group. Under elevated temperatures (>25°C) or physiological pH, the molecule degrades into the inactive epimer and N-methylpyrrolidine (NMP). This reaction is autocatalytic : NMP is a base; as it accumulates, it raises the pH of the solution, which in turn accelerates further degradation.

Visualization of Degradation Logic

The following diagram illustrates the critical decision points and chemical pathways affecting this compound stability in the lab.

CefepimeDegradation This compound Intact this compound (Active Zwitterion) TempTrigger Temperature > 25°C This compound->TempTrigger pHTrigger pH > 7.0 This compound->pHTrigger Hydrolysis Beta-Lactam Hydrolysis & C-3 Cleavage TempTrigger->Hydrolysis Accelerates pHTrigger->Hydrolysis Accelerates NMP N-methylpyrrolidine (NMP) (Basic Degradant) Hydrolysis->NMP ColorChange Visual Indicator: Yellow -> Dark Amber/Red Hydrolysis->ColorChange LossOfPotency Loss of Antimicrobial Activity (False Resistance in MIC) Hydrolysis->LossOfPotency pH_Rise pH Increase (Autocatalysis) NMP->pH_Rise pH_Rise->Hydrolysis Positive Feedback Loop

Figure 1: Autocatalytic degradation pathway of this compound. Note the positive feedback loop where NMP accumulation raises pH, further accelerating loss of potency.

Stability Data Summary

The following data aggregates findings from clinical stability studies (IV admixtures, PD solutions) and laboratory media assessments.

Table 1: this compound Stability Thresholds (T90)

T90 = Time to reach 90% of initial concentration.[1]

MediumTemperatureStability Duration (T90)Notes
0.9% Saline / D5W 4°C (Refrigerated)7 - 14 DaysIdeal for stock storage if frozen is unavailable.
0.9% Saline / D5W 20-25°C (Room Temp)24 HoursLimit benchtop work to <24h.
0.9% Saline / D5W 37°C (Body Temp)10 - 13 HoursCritical: Unstable during prolonged infusions.
Mueller-Hinton Broth 37°C~12 - 16 HoursSignificant degradation during standard 24h MIC tests.
Human Serum 4°C~55 DaysStable for batch processing of clinical samples.
Human Serum 25°C< 24 HoursProcess immediately or freeze.
Human Serum 37°C< 10 HoursRapid degradation; keep samples on ice.
Peritoneal Dialysate 37°C48 HoursSurprisingly stable in PD solutions (pH buffered).

Key Insight for Researchers: In Mueller-Hinton Broth (MHB) at 37°C, this compound levels can drop below 90% within 12-16 hours. If your MIC assay requires 20-24 hour incubation, you may observe "MIC Creep" (false resistance) because the effective drug concentration at the end of the assay is lower than the initial inoculum exposure.

Protocol: Validated HPLC Quantification Method

To verify stability in your specific matrix, use this "Self-Validating" HPLC protocol. This method separates the parent drug from the NMP degradant.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or equivalent), 5 µm, 4.6 mm x 250 mm.

  • Mobile Phase:

    • Buffer: 20 mM Ammonium Acetate or Phosphate Buffer (adjusted to pH 4.0 - 5.0 with acetic acid).

    • Solvent: Acetonitrile (ACN).[2]

    • Ratio: 92:8 (Buffer:ACN) or 90:10.

  • Flow Rate: 1.0 - 1.5 mL/min (Adjust for column pressure).

  • Detection: UV at 254 nm (optimal for this compound core) or 260 nm.

  • Injection Volume: 10 - 20 µL.

  • Temperature: Ambient (25°C).

Standard Preparation (Self-Validation Step)
  • Stock Solution: Dissolve this compound HCl reference standard in Mobile Phase Buffer to 1 mg/mL. Use immediately or freeze at -80°C.

  • Degradation Check (System Suitability):

    • Take an aliquot of the stock.

    • Heat at 60°C for 30 minutes.

    • Inject this "stressed" sample.

    • Validation Criteria: You must see the appearance of a secondary peak (NMP/degradants) distinct from the main this compound peak. If the peaks co-elute, adjust Mobile Phase ACN % down (e.g., to 5%) to increase retention of the main peak.

Protocol: Stability Assessment Workflow

This workflow is designed for researchers testing this compound stability in a new biological matrix (e.g., cell culture media, synthetic urine).

StabilityWorkflow Start Start Study Prep 1. Spike Matrix (Target Conc: 50-100 µg/mL) Start->Prep Split 2. Split Samples Prep->Split Incubate 3. Incubate (4°C, 25°C, 37°C) Split->Incubate Sample 4. Sampling Points (0h, 4h, 8h, 12h, 24h) Incubate->Sample Stop 5. Quench/Freeze (Flash Freeze -80°C) Sample->Stop Immediate Analyze 6. HPLC Analysis Stop->Analyze Batch Process

Figure 2: Step-by-step workflow for determining stability half-life in novel media.

Detailed Steps:
  • Preparation: Prepare the matrix (e.g., MHB). Spike this compound to a clinically relevant concentration (e.g., 50 µg/mL).[3]

  • Baseline (T0): Immediately remove an aliquot, dilute in Mobile Phase (chill to 4°C), and inject or freeze at -80°C. Do not store at -20°C for long periods as slow freezing can accelerate degradation in some buffers.

  • Incubation: Place aliquots in the target environments (incubator, fridge, bench).

  • Sampling: At defined intervals (e.g., 4, 8, 12, 24 hours), remove aliquots.

  • Visual Check: Record color. A shift to amber indicates NMP formation.

  • Analysis: Thaw all samples simultaneously and run the HPLC sequence.

  • Calculation: Plot % Remaining vs. Time. Calculate the degradation rate constant (

    
    ) using first-order kinetics: 
    
    
    
    .

Best Practices & Troubleshooting

Handling Stock Solutions
  • Solvent: Water or 0.9% Saline is preferred. Avoid alkaline buffers.

  • Storage:

    • Powder: Store at 2-8°C (protect from light).

    • Reconstituted: Stable for 24h at 2-8°C. Discard after 24h.

    • Frozen: -20°C is acceptable for <1 month. -80°C is preferred for long-term storage (up to 3 months).

Impact on MIC Testing
  • The Issue: Standard MIC protocols (CLSI/EUCAST) involve 16-20h incubation. This compound degrades significantly by hour 16 at 37°C.

  • Mitigation:

    • Read MICs as early as permitted (e.g., 16h) rather than extending to 24h.

    • Ensure broth pH is strictly 7.2–7.4. Higher pH (7.6+) will drastically shorten the half-life.

    • For time-kill curves extending beyond 12 hours, consider supplementing the media with fresh drug or using continuous flow models to mimic in vivo dosing.

References

  • Viaene, E., et al. (2002). Kinetics of degradation of this compound hydrochloride in various aqueous based solutions. ResearchGate.[4]

  • Dooley, D. P., et al. (1999). Stability of this compound in peritoneal dialysis solution.[5] PubMed.

  • Elkhaïli, H., et al. (1997).[3][5] High-performance liquid chromatographic assay for this compound in human serum. Journal of Chromatography B.

  • Sprauten, P. F., et al. (2003).[5] Stability and Antibacterial Activity of this compound during Continuous Infusion.[4][5][6][7] Antimicrobial Agents and Chemotherapy.[4][5][6][8][9]

  • Behin, S., et al. (2013). Stability Studies of this compound Hydrochloride by Stability Indicating RP-HPLC Method. International Journal of Pharmaceutical Sciences and Nanotechnology.

Sources

Application Note: Reconstitution and Stability of Cefepime Hydrochloride for Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cefepime is a fourth-generation cephalosporin antibiotic widely used in antimicrobial susceptibility testing (AST), time-kill kinetics, and efficacy studies in animal models. Unlike clinical administration, where immediate sterility and isotonicity are the primary concerns, research applications demand precise concentration control and extended stability. This guide addresses the physicochemical challenges of this compound—specifically its pH-dependent degradation and the critical distinction between pure research-grade this compound HCl and clinical admixtures containing L-arginine.

Introduction & Mechanism

This compound exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), specifically PBP 2 and 3, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls. Its zwitterionic structure allows rapid penetration through the outer membrane porins of Gram-negative bacteria.

The "L-Arginine Factor" in Research

Researchers must identify their source material before reconstitution.

  • Pure this compound HCl (Research Grade): A crystalline powder. Aqueous solutions are acidic (pH ~2-3). Requires careful buffering for biological assays to prevent cellular toxicity due to acidity.

  • This compound for Injection (Clinical Grade): A dry mixture of this compound HCl and L-Arginine (approx. 725 mg Arginine per 1 g this compound).[1] L-Arginine is added to adjust the pH to 4.0–6.0 upon reconstitution.[1][2][3] Note: The presence of arginine may interfere with specific metabolic assays or mass spectrometry workflows.

Physicochemical Properties & Critical Parameters[4][5]

ParameterSpecificationCritical Insight
Molecular Weight 571.50 g/mol (HCl monohydrate)Use this MW for Molar calculations, not the free base MW (480.5 g/mol ).
Solubility (Water) > 100 mg/mLHighly soluble.[4] Sonication may be required for saturation.[4]
Solubility (PBS) ~ 10 mg/mLWarning: Solubility decreases in high salt/buffered solutions.[4]
Solubility (DMSO) ~ 100 mg/mLPreferred solvent for long-term frozen stock storage.
Optimal Stability pH pH 4.0 – 6.0Degradation accelerates exponentially at pH > 7.0.
Appearance White to pale yellow powderRed/Purple solution indicates extensive degradation.
Stability & Degradation Logic

This compound degradation follows pseudo-first-order kinetics and is highly temperature and pH-dependent.[5] The beta-lactam ring is susceptible to hydrolysis in alkaline environments.

  • pH 4-6: Maximum stability (weeks at -20°C).[6]

  • pH 7.4 (Physiological): Rapid degradation (t½ < 10 hours at 37°C).

  • Implication: Never store this compound stock solutions in PBS or cell culture media. Reconstitute in water or DMSO, and dilute into physiological buffers immediately prior to use.

Experimental Workflows (Visualized)

Reconstitution Decision Tree

The following diagram illustrates the decision logic for solvent selection based on the intended downstream application.

G Start Start: this compound Source Material CheckType Identify Material Type Start->CheckType Pure Pure this compound HCl (No Excipients) CheckType->Pure Clinical Clinical Vial (Contains L-Arginine) CheckType->Clinical AppSelect Select Application Pure->AppSelect StockWater Prepare Stock in Sterile Water (40-100 mg/mL) Clinical->StockWater DMSO Incompatible with Arginine salt StockDMSO Prepare Stock in DMSO (100 mg/mL) Store at -20°C AppSelect->StockDMSO Preferred for Storage AppSelect->StockWater If DMSO sensitive InVitro In Vitro (MIC / Cell Culture) StockDMSO->InVitro InVivo In Vivo / Animal Model StockWater->InVivo StockWater->InVitro DilutePBS Dilute in PBS/Saline Just before injection InVivo->DilutePBS DiluteMedia Dilute in CAMHB/Media Just before assay InVitro->DiluteMedia Warning CRITICAL: Do NOT store in PBS > 24h DilutePBS->Warning DiluteMedia->Warning

Figure 1: Decision matrix for solvent selection and workflow planning to ensure this compound stability.

Detailed Protocols

Protocol A: Preparation of High-Concentration Stock Solution (100 mg/mL)

Best for: Long-term storage, MIC assays, High-throughput screening.

Materials:

  • This compound Hydrochloride (Pure research grade preferred).

  • Solvent: Anhydrous DMSO (for -20°C storage) OR Sterile Water for Injection (for immediate use).

  • 0.22 µm PES (Polyethersulfone) syringe filter.

Steps:

  • Calculate: Determine the mass required.

    • Formula:

      
      
      
    • Correction: Adjust for potency if given (e.g., if potency is 900 µg/mg, divide mass by 0.9).

  • Weigh: Accurately weigh this compound powder into a sterile polypropylene tube.

  • Solubilize:

    • Add 80% of the calculated solvent volume.

    • Vortex vigorously for 30-60 seconds.

    • Note: If using water, the solution may be acidic. If using DMSO, the solution will warm slightly (exothermic).

    • Add remaining solvent to reach final volume.

  • Sterilization: Filter sterilize using a 0.22 µm PES filter. Do not use Nylon filters with acidic aqueous this compound solutions as they may bind drug.

  • Aliquot & Store:

    • Dispense into small aliquots (e.g., 100 µL) to avoid freeze-thaw cycles.

    • Storage: -20°C or -80°C. Stable for 3-6 months in DMSO; 1 month in Water at -20°C.

Protocol B: Preparation of Working Solution for MIC (Broth Microdilution)

Reference Standard: CLSI M07 guidelines.

Materials:

  • This compound Stock Solution (from Protocol A).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[4][7]

Steps:

  • Thaw: Thaw stock solution at room temperature. Vortex to ensure homogeneity.

  • Intermediate Dilution:

    • Dilute the stock solution 1:10 in sterile water (not broth yet) to create a 10 mg/mL intermediate.

    • Reasoning: Reduces DMSO concentration (if used) and prevents immediate pH shock to the broth.

  • Final Dilution:

    • Dilute the intermediate into CAMHB to achieve 2x the highest desired test concentration (e.g., if testing 256 µg/mL, prepare 512 µg/mL).

    • Perform serial 2-fold dilutions in CAMHB across the 96-well plate.

  • Inoculation: Add bacterial suspension.[4]

  • Incubation: 35 ± 2°C for 16-20 hours.

  • Validation: Check the positive control well (growth) and negative control well (sterility).

Quality Control & Troubleshooting

Visual Inspection[1][8]
  • Clear/Pale Yellow: Optimal.

  • Dark Yellow/Amber: Significant degradation (>10%).[4][8] Discard.

  • Red/Purple: Advanced hydrolysis. Do not use.

  • Precipitate: Likely concentration too high for the solvent (e.g., >10 mg/mL in PBS) or temperature too low (crystal formation). Warm to 37°C and vortex.

HPLC Validation Method

For researchers requiring precise concentration verification (e.g., PK/PD studies).

  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Retention Time: Approx 6-8 minutes.

pH Compatibility Table
Solvent/BufferInitial pHStability Window (25°C)Recommendation
Water (Pure) 3.0 - 4.024 - 48 hoursBest for aqueous stock.
PBS (pH 7.4) 7.4< 12 hoursUse immediately.
Cell Media (DMEM) 7.2 - 7.4< 12 hoursAdd drug just before assay.
0.9% Saline 4.5 - 7.024 hoursGood for animal injection.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[7] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI standard M07. [Link]

  • Viaene, E., et al. (2002). Stability and compatibility of this compound in comparison with ceftazidime for potential administration by continuous infusion. Journal of Antimicrobial Chemotherapy, 50(6), 815–821. [Link]

  • Fekade, S., et al. (2020). Stability of this compound in pH-Neutral Peritoneal Dialysis Solutions. Peritoneal Dialysis International. [Link]

  • PubChem. (2023). This compound Hydrochloride Compound Summary. National Library of Medicine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Cefepime & The Inoculum Effect

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Why Cefepime MIC Varies

Researchers often observe frustrating variability in this compound Minimum Inhibitory Concentration (MIC) values, particularly against Gram-negative pathogens like Enterobacterales and Pseudomonas aeruginosa. While experimental error is always a possibility, a significant contributing factor is a well-documented microbiological phenomenon known as the inoculum effect . This guide provides an in-depth exploration of this effect, offering troubleshooting advice, validated protocols, and the mechanistic basis to empower you to generate more consistent and clinically relevant data.

The inoculum effect describes the situation where the MIC of an antibiotic increases as the starting number of bacteria (the inoculum) in the test increases.[1] this compound is particularly susceptible to this phenomenon, especially when tested against bacteria that produce β-lactamase enzymes, such as AmpC or Extended-Spectrum β-Lactamases (ESBLs).[2][3][4] Understanding and controlling for this effect is critical, as a high bacterial load in a patient could render this compound ineffective, even when standard laboratory tests suggest susceptibility.[5][6]

Frequently Asked Questions (FAQs)

Q1: What exactly is the inoculum effect?

The inoculum effect is an in vitro phenomenon where the MIC of an antimicrobial agent increases with a higher initial bacterial density.[1] For this compound, an inoculum effect is typically defined as an eightfold or greater increase in the MIC when tested with a high inoculum (e.g., 5 x 10⁷ CFU/mL) compared to the standard inoculum (5 x 10⁵ CFU/mL).[3][5][6][7][8][9]

Q2: Why is this compound particularly prone to this effect?

The primary mechanism is enzymatic degradation.[4] Many target bacteria, such as AmpC-hyperproducing Enterobacter spp. or ESBL-producing E. coli and Klebsiella pneumoniae, produce β-lactamase enzymes.[2][5][6][8] At a standard inoculum, the concentration of this compound may be sufficient to inhibit the bacteria. However, at a higher inoculum, the sheer number of bacteria results in a higher concentration of β-lactamase enzymes in the test well. This increased enzyme concentration can hydrolyze and inactivate this compound more effectively, leading to bacterial growth at concentrations that would normally be inhibitory.[5][6]

Q3: Which organisms are most commonly associated with the this compound inoculum effect?

This effect is most pronounced in Gram-negative bacteria that produce β-lactamases. Key examples include:

  • Enterobacterales (e.g., Enterobacter cloacae, Klebsiella pneumoniae, E. coli) : Especially strains that hyperproduce AmpC or produce ESBLs.[2][5][6][8]

  • Pseudomonas aeruginosa : Known for both inducible AmpC and other resistance mechanisms.[4][10]

Q4: What are the clinical implications of this in vitro effect?

The inoculum effect observed in the lab may predict therapeutic failure in clinical situations involving high bacterial loads, such as in abscesses, pneumonia, or severe sepsis.[2][3][4] An isolate might test as "Susceptible" with a low MIC at a standard inoculum, but in the patient, where the bacterial density at the infection site is much higher, the effective MIC could be in the resistant range, leading to treatment failure.[10][11] This has led regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) to revise this compound breakpoints to include a "Susceptible Dose-Dependent" (SDD) category to account for some of these discrepancies.[12][13]

Troubleshooting Guide: Investigating Inconsistent this compound MICs

This section is designed to help you diagnose and solve common issues related to this compound MIC testing in your laboratory.

Problem 1: High variability in this compound MICs for the same isolate across different experiments.
  • Underlying Cause: The most likely culprit is inconsistent inoculum preparation. The CLSI guidelines specify a target inoculum of 5 x 10⁵ CFU/mL, but allow a range from 2 x 10⁵ to 8 x 10⁵ CFU/mL.[14] For β-lactamase producers, even minor shifts within this "acceptable" range can cause a 2-fold or greater change in the measured MIC.[14]

  • Solution: Rigorous Inoculum Standardization. Your protocol must be precise and reproducible. Minor variations in turbidity when preparing the 0.5 McFarland standard can lead to significant differences in the final CFU/mL.

    • Self-Validation Check: Always perform a colony count verification for your inoculum preparation, especially when establishing or troubleshooting a protocol. Plate a dilution of your final inoculum from a control well (without antibiotic) and confirm that the count is within the target range.[15]

    • Expert Tip: Use a calibrated densitometer to read your McFarland standards. Visual comparison is subjective and a common source of error. The absorbance at 625 nm should be between 0.08 and 0.13 for a 0.5 McFarland standard.[15]

Inoculum_Prep cluster_prep Step 1: Initial Culture cluster_suspension Step 2: Suspension & Standardization cluster_dilution Step 3: Final Dilution Plate Isolate on Agar Plate (18-24h incubation) Colony Select 3-5 morphologically similar colonies Plate->Colony Suspension Suspend in sterile saline or broth Colony->Suspension McFarland Adjust turbidity to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) Suspension->McFarland Dilute Dilute standardized suspension (e.g., 1:100) in broth McFarland->Dilute Critical Step: Accurate pipetting FinalInoculum Final Inoculum (~1.5 x 10^6 CFU/mL) Dilute->FinalInoculum WellInoculum Dispense into MIC plate (Final concentration in well: ~5 x 10^5 CFU/mL) FinalInoculum->WellInoculum Inoculum_Effect_Logic Start Observe this compound-Susceptible MIC (e.g., 2 µg/mL) for a suspect isolate (e.g., Enterobacter) Hypothesis Hypothesis: Is this due to an Inoculum Effect? Start->Hypothesis Experiment Perform Parallel Broth Microdilution: 1. Standard Inoculum (~5x10^5 CFU/mL) 2. High Inoculum (~5x10^7 CFU/mL) Hypothesis->Experiment Analysis Analyze Results: Is High Inoculum MIC ≥ 8-fold higher than Standard Inoculum MIC? Experiment->Analysis Conclusion_Yes Conclusion: Inoculum Effect Confirmed. Resistance is likely at high bacterial densities. Analysis->Conclusion_Yes Yes Conclusion_No Conclusion: No significant Inoculum Effect. MIC is stable. Re-evaluate other resistance mechanisms if clinical failure occurs. Analysis->Conclusion_No No

Caption: Decision-making flowchart for investigating the this compound inoculum effect.

Data Presentation: Expected MIC Shifts

The following table provides representative data illustrating the impact of inoculum size on this compound MICs for different bacterial phenotypes.

Organism / PhenotypeStandard Inoculum MIC (µg/mL)(~5x10⁵ CFU/mL)High Inoculum MIC (µg/mL)(~5x10⁷ CFU/mL)Fold IncreaseInoculum Effect?
E. coli (ESBL-producer)26432xYes
Enterobacter cloacae (AmpC-hyperproducer)4>256>64xYes
P. aeruginosa (Wild-Type)122xNo
E. coli ATCC® 25922™ (QC Strain)0.250.52xNo
Data are illustrative, based on findings from published studies. [5][6][8]

Mechanistic Deep Dive: β-Lactamase vs. This compound

The inoculum effect is fundamentally a numbers game governed by enzyme kinetics.

  • Low Inoculum: The number of this compound molecules vastly outnumbers the β-lactamase enzymes. The enzymes become saturated, and enough free this compound remains to bind to its targets (Penicillin-Binding Proteins) and kill the bacteria.

  • High Inoculum: The bacterial density is 100-fold higher, meaning the concentration of β-lactamase enzymes is also ~100-fold higher. [5][6]These enzymes can now efficiently hydrolyze a much larger quantity of this compound. The concentration of active this compound rapidly falls below the inhibitory threshold, allowing the bacteria to survive and grow.

Mechanism cluster_high High Inoculum Condition (~5x10^7 CFU/mL) HighInoculum High Bacterial Density High concentration of β-lactamase enzymes Hydrolysis {Rapid Hydrolysis | this compound is inactivated} HighInoculum->Hydrolysis overwhelms This compound This compound Molecules This compound->Hydrolysis Outcome Bacterial Survival & Growth Apparent Resistance (High MIC) Hydrolysis->Outcome

Sources

Cefepime & β-Lactamase Inhibitors: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving cefepime's efficacy through the use of β-lactamase inhibitors. This guide is designed to move beyond standard protocols to address the specific, nuanced challenges encountered during experimentation.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common conceptual and practical questions that arise when designing and interpreting experiments with this compound and β-lactamase inhibitors.

Q1: We've identified an ESBL-producing E. coli isolate, but the addition of tazobactam to this compound isn't reducing the MIC as much as expected. What could be happening?

A1: This is a common issue that can stem from several factors beyond a simple ESBL presence.

  • Co-expression of Resistance Mechanisms: The isolate may be producing other β-lactamases that are not well-inhibited by tazobactam, such as AmpC β-lactamases or carbapenemases. AmpC enzymes, in particular, are a frequent cause of resistance to this compound and are not effectively inhibited by older inhibitors like tazobactam. You should consider molecular testing to screen for genes like blaAmpC, blaKPC, or blaOXA-48.

  • Porin Loss: Gram-negative bacteria can reduce the uptake of β-lactam antibiotics by downregulating or modifying outer membrane porin channels (e.g., OmpF, OmpC). Even if the β-lactamase is inhibited, the antibiotic cannot reach its target (the penicillin-binding proteins, or PBPs) in sufficient concentration.

  • Efflux Pumps: Overexpression of multidrug efflux pumps can actively remove this compound from the bacterial cell, reducing its intracellular concentration and efficacy, regardless of β-lactamase inhibition.

  • Inhibitor Concentration: Ensure you are using a fixed, standard concentration of the inhibitor in your assay. For tazobactam, a concentration of 4 mg/L is often used in research and clinical testing formats.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high this compound/tazobactam MICs.

Q2: How do I choose between different β-lactamase inhibitors like tazobactam, avibactam, and zidebactam for my this compound combination studies?

A2: The choice depends entirely on your research question and the types of resistance you are targeting. The inhibitors have different spectra of activity.

InhibitorPrimary β-Lactamase TargetsNot Effective AgainstKey Experimental Use Case
Tazobactam Most common Class A ESBLs (e.g., CTX-M, SHV, TEM)Class C (AmpC), Class D (OXA-type carbapenemases), Class B (Metallo-β-lactamases, MBLs)Investigating ESBL-mediated resistance in Enterobacterales.
Avibactam Class A (ESBLs, KPC), Class C (AmpC), and some Class D (e.g., OXA-48) enzymes.Metallo-β-lactamases (MBLs) like NDM, VIM, IMP.Targeting multidrug-resistant organisms with complex resistance profiles, including KPC and AmpC producers.
Zidebactam All serine β-lactamases (Class A, C, D). It also has intrinsic activity by binding to PBP2.Metallo-β-lactamases (MBLs).Studying novel combination therapies against highly resistant pathogens, including those where porin loss is a resistance mechanism, due to its PBP2 activity.

Logical Selection Process:

G start Define Target Organism / Resistance Profile esbl ESBL Producer (e.g., CTX-M) start->esbl ampc AmpC Producer (e.g., Enterobacter cloacae) start->ampc kpc KPC Producer (e.g., K. pneumoniae) start->kpc mbl MBL Producer (e.g., NDM) start->mbl tazo Use this compound-Tazobactam esbl->tazo Good starting point avi Use this compound-Avibactam ampc->avi Tazobactam is ineffective zide Use this compound-Zidebactam ampc->zide kpc->avi Tazobactam is ineffective kpc->zide no_combo Serine-BLI combos are ineffective. Consider other drug classes. mbl->no_combo

Caption: Decision tree for selecting a β-lactamase inhibitor.

Q3: We are performing a checkerboard assay to assess synergy and are seeing inconsistent results or a "skipped-well" phenomenon. How should we interpret this?

A3: The checkerboard assay can be complex to interpret.

  • Inconsistent Results: This often points to issues with inoculum preparation or drug dilution series. Ensure the bacterial inoculum is standardized precisely (typically to 5 x 105 CFU/mL) and that your serial dilutions are accurate. Small errors can be magnified across the 96-well plate.

  • Skipped-Well Phenomenon: This is where growth is observed at a higher drug concentration while being inhibited at a lower one. This is often associated with β-lactams and can be indicative of the "Eagle effect" (paradoxical reduced activity at high concentrations) or may result from a very small, resistant subpopulation that was not distributed evenly during inoculation. It is crucial to read the plates carefully and repeat the experiment. When calculating the Fractional Inhibitory Concentration (FIC) index, the MIC should be read as the first well showing no visible growth, even if subsequent wells show growth.

Part 2: Troubleshooting Experimental Protocols

This section provides step-by-step guidance for a core experimental workflow and highlights common pitfalls.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is fundamental for assessing the in vitro potency of this compound in combination with a β-lactamase inhibitor against a bacterial isolate.

Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth, both alone and in the presence of a fixed concentration of a β-lactamase inhibitor.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well U-bottom microtiter plates

  • This compound and β-lactamase inhibitor analytical-grade powders

  • Bacterial isolate grown to log phase

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Step-by-Step Methodology:

  • Drug Stock Preparation: Prepare concentrated stock solutions of this compound and the inhibitor (e.g., avibactam) in a suitable solvent (e.g., sterile distilled water or DMSO, check manufacturer's instructions).

  • Inoculum Preparation:

    • Select 3-5 colonies of the test organism from an overnight agar plate.

    • Suspend in saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximates 1-2 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target inoculum of 5 x 105 CFU/mL in the microtiter plate wells. (Critical Pitfall 1)

  • Plate Preparation (this compound + Fixed Inhibitor):

    • Prepare a bulk solution of CAMHB containing the fixed concentration of your inhibitor (e.g., 4 mg/L of avibactam).

    • In a 96-well plate, add 50 µL of this inhibitor-containing broth to wells 2 through 12.

    • Prepare a starting concentration of this compound that is double the highest desired final concentration. Add 100 µL of this this compound solution to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Well 11 serves as the growth control (broth + inhibitor, no this compound). (Critical Pitfall 2)

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (wells 1-11). Well 12 is the sterility control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (a clear well).

Common Pitfalls & Troubleshooting:

  • Critical Pitfall 1 (Inoculum Effect): An inoculum that is too high can overwhelm the antibiotic, leading to a falsely elevated MIC. An inoculum that is too low may result in a falsely low MIC. Always verify your final inoculum concentration by plating a dilution series and performing a colony count. For this compound, this effect can be pronounced.

  • Critical Pitfall 2 (Serial Dilution Errors): Small inaccuracies in pipetting during serial dilutions can lead to significant errors in the final drug concentrations. Use calibrated pipettes and change tips for each transfer.

  • Problem: "Trailing" Growth: You observe a button of growth at the bottom of the wells, but the supernatant is clear over a range of concentrations.

    • Cause: This can be due to drug instability, slow-growing resistant subpopulations, or the specific drug-bug combination.

    • Solution: When reading the plate, use a reading aid (like a magnifying mirror) and be consistent. The CLSI standard defines the endpoint as the well with the most significant reduction in growth compared to the positive control. Document the trailing and consider repeating the assay.

  • Problem: MIC is Higher than Expected Based on Genotype: You have a KPC-producing isolate, but the this compound-avibactam MIC is still high.

    • Cause: As mentioned in the FAQ, this strongly suggests a secondary resistance mechanism is at play, most commonly porin mutations that prevent the drug combination from entering the cell.

    • Solution: This is a valid result. Your next steps should be to investigate these other mechanisms, for example, by sequencing porin genes like ompK35 and ompK36 in Klebsiella pneumoniae.

References

  • Title: FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria for this compound-Tazobactam. Source: Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Title: WCK 5222 (this compound-Zidebactam) Activity against Carbapenem-Resistant Acinetobacter baumannii-calcoaceticus Complex. Source: Antimicrobial Agents and Chemotherapy. [Link]

  • Title: this compound-Tazobactam: a novel beta-lactam/beta-lactamase inhibitor combination for the treatment of urinary tract infections caused by extended-spectrum beta-lactamase-producing Enterobacterales. Source: Journal of Antimicrobial Chemotherapy. [Link]

  • Title: In Vitro Activity of this compound-Avibactam against Carbapenem-Resistant Enterobacterales. Source: Clinical Microbiology Reviews. [Link]

  • Title: In Vitro Activity of this compound/Tazobactam against 3300 Gram-Negative Bacilli. Source: IDWeek 2023 Poster. [Link]

  • Title: Mechanisms of Resistance to this compound-Zidebactam in Enterobacter cloacae Complex. Source: mBio. [Link]

  • Title: CLSI M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. Source: Clinical and Laboratory Standards Institute. [Link]

Technical Support Center: Minimizing Cefepime Precipitation in Concentrated Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: STAB-CEF-001 Subject: High-Concentration Stability & Reconstitution Protocols Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

This technical guide addresses the stability challenges of Cefepime (Maxipime® and generics) in concentrated solutions (>40 mg/mL), commonly used in Outpatient Parenteral Antimicrobial Therapy (OPAT) and elastomeric pumps.

The Core Issue: this compound is thermodynamically unstable in aqueous solution. Unlike simple precipitation events caused by solubility limits, this compound precipitation is often a secondary effect of chemical degradation . The hydrolysis of the beta-lactam ring releases N-methylpyrrolidine (NMP) , a basic by-product that raises the solution pH, catalyzes further degradation, and alters the solubility profile of the remaining drug.

Module 1: The Mechanism of Failure (Root Cause Analysis)

To prevent precipitation, you must understand that you are fighting a chemical reaction, not just a physical solubility limit.

The Degradation Cascade

This compound degradation is autocatalytic .

  • Hydrolysis: The beta-lactam ring opens.[1][2]

  • NMP Release: The quaternary ammonium group cleaves, releasing N-methylpyrrolidine (NMP).

  • pH Drift: NMP is a base. As it accumulates, the pH of the solution rises from the optimal 4.0–6.0 range.

  • Precipitation: The degradation products are less soluble, and the altered pH environment forces the remaining this compound out of solution.

Visualization of the Pathway

The following diagram illustrates the kinetic pathway leading to physical failure (precipitation).

CefepimeDegradation This compound This compound (Zwitterion) Hydrolysis Beta-Lactam Hydrolysis This compound->Hydrolysis Time Stress Stress Factors: Temp > 25°C High Conc. Stress->Hydrolysis NMP Release of N-methylpyrrolidine (NMP) Hydrolysis->NMP pH_Rise pH Drift (Acidity decreases) NMP->pH_Rise Accumulation of Base Color Color Change (Yellow -> Red/Purple) NMP->Color Chromophore Formation pH_Rise->Hydrolysis Autocatalysis (Feedback Loop) Precip PRECIPITATION (Failure) pH_Rise->Precip Solubility Limit Exceeded

Figure 1.1: The autocatalytic degradation pathway of this compound. Note that color change and pH drift are precursors to precipitation.

Module 2: Critical Parameters & Stability Data

The Role of L-Arginine

Commercial this compound is formulated with L-Arginine (approx. 707–725 mg per 1g this compound) to maintain a pH of 4.0–6.0 .[3]

  • Insight: If you are compounding from raw API (rare in clinical settings but common in research), you must add L-Arginine. This compound hydrochloride alone is too acidic and will degrade rapidly.

Stability Matrix (Concentration vs. Temperature)

Data aggregated from standard pharmacopeial sources and stability studies [1, 3, 5].

ParameterConditionStability Window (<10% Degradation)Visual Indicator
Temperature 4°C (Refrigerated)7 Days Pale Yellow
20–25°C (Room Temp)24 Hours Yellow to Amber
30°C+ (Elevated)< 12 Hours Deep Amber to Red
37°C (Body Temp)< 8 Hours Red/Purple (Danger)
Concentration 40 mg/mLHigh StabilityClear
100–160 mg/mLModerate StabilityViscous, Amber
>200 mg/mLUnstable Rapid Precipitation

Critical Warning: Do not use continuous infusion (elastomeric pumps) for >24 hours if the pump is worn close to the body (30–37°C). The heat will accelerate NMP formation and precipitation [1].

Module 3: Protocol for High-Concentration Reconstitution

Objective: Safely reconstitute 2g this compound to a final concentration of ~100 mg/mL (common for IV push/OPAT) while minimizing particulate formation.

Materials:

  • This compound 2g Vial (contains L-Arginine).

  • Diluent: Sterile Water for Injection (SWFI) or 0.9% Sodium Chloride (NS).

  • Venting needle or positive pressure device.

Step-by-Step Procedure:

  • Volume Calculation:

    • To achieve ~100 mg/mL (1g/10mL), add 10 mL of diluent to a 1g vial, or 20 mL to a 2g vial.

    • Note: The powder volume displaces liquid. Adding 10mL to 1g yields ~11.3 mL total volume.

  • The "Two-Stage" Addition (Prevents Clumping):

    • Inject 50% of the diluent.

    • Shake vigorously for 60 seconds.

    • Inject the remaining 50% of the diluent.

  • CO2 Management (Crucial):

    • As the acid (this compound HCl) reacts with the base (Arginine) and carbonate stabilizers (if present in specific generics), gas may be generated.

    • Action: Insert a venting needle or release pressure with the syringe to prevent "spraying" and ensure full dissolution.

  • Degassing Time:

    • Allow the vial to stand for 60–90 seconds after shaking. This allows micro-bubbles to dissipate, which can be mistaken for precipitate.

  • Visual Inspection:

    • Invert vial. Check for "swirling threads" (incomplete dissolution) or solid crystals.

    • Color check: Pale yellow to amber is acceptable.[3]

Module 4: Troubleshooting & FAQ

Decision Tree: Is my solution safe?

Troubleshooting Start Visual Inspection of Solution ColorQ What is the color? Start->ColorQ PaleYellow Pale Yellow to Amber ColorQ->PaleYellow RedPurple Red / Purple or Dark Brown ColorQ->RedPurple pH > 7 ClarityQ Is it clear? PaleYellow->ClarityQ Discard DISCARD (Degradation likely) RedPurple->Discard Clear SAFE TO USE ClarityQ->Clear Yes Cloudy Cloudy / Crystals ClarityQ->Cloudy No Warm Gently warm (hand temp) and swirl for 2 mins Cloudy->Warm ReCheck Did it clear? Warm->ReCheck ReCheck->Clear Yes (Thermal Shock) ReCheck->Discard No (Insoluble Precipitate)

Figure 4.1: Logic flow for determining solution viability.

Frequently Asked Questions

Q: My solution turned red/purple. Can I filter it and use it? A: NO. A red/purple color indicates extensive hydrolysis and the accumulation of NMP [1, 6]. The pH has likely risen significantly, and the drug potency is compromised.[4] Filtering removes the solid but not the toxic degradation products or the sub-potent drug.

Q: I see crystals immediately after removing the vial from the refrigerator. A: This may be "thermal shock" precipitation. High-concentration solutions (100 mg/mL) are near saturation. Low temperatures decrease solubility.

  • Corrective Action: Warm the vial in your hands (do not microwave) and swirl gently. If crystals redissolve and the color is amber (not red), it is safe. If crystals persist after warming, discard [5].

Q: Why does the solution fizz when I add water? A: This is normal effervescence caused by the interaction of the acidic drug and the arginine buffer during dissolution. Always vent the vial to equalize pressure.

Q: Can I mix this compound with Vancomycin in the same syringe? A: Proceed with extreme caution. While they are often compatible at low concentrations (Y-site), at high concentrations (>40 mg/mL), the pH difference (Vancomycin is acidic, pH ~2.5–4.5; this compound is pH 4–6) can cause immediate precipitation of the this compound [1, 8]. Administer separately or flush the line between doses.

References

  • Vertex AI Search / NIH . Stability and compatibility study of this compound in comparison with ceftazidime. Retrieved from

  • ASHP (American Society of Health-System Pharmacists) . This compound Hydrochloride Monograph. Retrieved from

  • BenchChem . Technical Support Center: this compound Stability in Laboratory Applications. Retrieved from

  • DailyMed . Label: this compound injection, powder, for solution.[5] Retrieved from

  • Memorial Health . This compound 2gm Vial Reconstitution Guide. Retrieved from

  • ResearchGate . Degradation pathway of this compound forming N-methylpyrrolidine. Retrieved from

  • FDA Access Data . MAXIPIME (this compound Hydrochloride, USP) Prescribing Information. Retrieved from

  • Drugs.com . This compound: Package Insert / Prescribing Information. Retrieved from

Sources

challenges in interpreting cefepime susceptible-dose dependent breakpoints

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. A. Vance, Senior Application Scientist Subject: Technical Guide: Interpreting Cefepime Susceptible-Dose Dependent (SDD) Breakpoints

Introduction: The "Grey Zone" of Efficacy

In antimicrobial susceptibility testing (AST), the "Susceptible-Dose Dependent" (SDD) category represents one of the most misunderstood concepts in modern pharmacodynamics. For this compound, a fourth-generation cephalosporin, this category is not merely a buffer zone; it is a rigid pharmacological command.

The introduction of SDD (specifically for Enterobacterales with MICs of 4–8 µg/mL) acknowledges that standard dosing (1g q12h) fails to achieve the required pharmacodynamic target (


) for these organisms, yet the drug remains effective if—and only if—dosing is maximized (2g q8h).[1]

This guide addresses the discrepancies between automated systems, reference methods, and regulatory standards (CLSI vs. EUCAST) that you will encounter during assay development and validation.

Module 1: Regulatory & Breakpoint Landscape

Q: Why do my European and US sites report different interpretations for the same MIC?

A: You are likely encountering the divergence in nomenclature between CLSI (US) and EUCAST (Europe). While the biological reality is the same (higher MIC requires higher dose), the reporting language differs fundamentally.

  • CLSI (M100): Uses the specific label SDD for Enterobacterales with MICs of 4–8 µg/mL.[1] This explicitly mandates a high-dose regimen.

  • EUCAST: Eliminated the old "Intermediate" definition. "I" now stands for "Susceptible, Increased Exposure." For this compound and Enterobacterales, EUCAST classifies MICs >1 and ≤4 mg/L as "I", implying the same high-dosing requirement as CLSI's SDD.

Table 1: this compound Breakpoint Comparison (Enterobacterales)
InterpretationCLSI M100 (v34) MIC (µg/mL)EUCAST (v14.0) MIC (mg/L)Clinical Implication
Susceptible (S) ≤ 2≤ 1Standard dosing effective (e.g., 1g q12h).
SDD / I 4 – 8 > 1 to ≤ 4 Requires 2g q8h (or extended infusion).
Resistant (R) ≥ 16> 4High likelihood of failure regardless of dose.

Critical Note: For Pseudomonas aeruginosa, CLSI breakpoints differ (S ≤ 8 µg/mL). However, clinical best practice often treats P. aeruginosa as requiring high-dose this compound by default due to its rapid efflux pump upregulation.

Module 2: The Pharmacodynamic Engine

Q: Mechanistically, why is the SDD cutoff set at 4–8 µg/mL?

A: this compound efficacy is time-dependent.[2] The driver is the percentage of the dosing interval that free drug concentration exceeds the MIC (


).[2][3][4][5]
  • The Target: For neutropenic models and severe infections, we target

    
     .
    
  • The Failure Point: At an MIC of 8 µg/mL, a standard 1g q12h dose achieves <30%

    
     in patients with normal renal function.
    
  • The Fix: Increasing the dose to 2g q8h pushes the

    
     back above 60% for organisms with MICs up to 8 µg/mL.
    
Diagram 1: PK/PD Decision Logic for SDD

CefepimePKPD MIC_Low MIC ≤ 2 µg/mL Dose_Std Standard Dose (1g q12h) MIC_Low->Dose_Std Permits MIC_SDD MIC 4 - 8 µg/mL (SDD Range) MIC_SDD->Dose_Std Fails Dose_High High Dose (2g q8h) MIC_SDD->Dose_High Requires MIC_High MIC ≥ 16 µg/mL MIC_High->Dose_High Fails Target_Fail Target Missed (<50% fT > MIC) MIC_High->Target_Fail Dose_Std->Target_Fail Target_Met Target Attained (≥60% fT > MIC) Dose_Std->Target_Met Dose_High->Target_Met

Caption: Logical flow demonstrating how MIC elevation necessitates dosing adjustments to maintain the pharmacodynamic target (


).

Module 3: Experimental Troubleshooting

Q: My automated system (Vitek 2/Phoenix) reports an isolate as "S" (MIC ≤2), but my reference broth microdilution (BMD) shows MIC 8. Which do I trust?

A: Trust the Broth Microdilution (BMD) . Automated systems are prone to "Very Major Errors" (false susceptibility) with this compound, particularly in ESBL-producing organisms.

Root Causes:

  • Inoculum Effect: Automated cards use miniaturized wells with lower effective organism loads. This compound is susceptible to the "inoculum effect" (MIC rises significantly with bacterial density).

  • Algorithm Lag: Some legacy panels still use pre-2014 breakpoints where MIC 8 was considered "Susceptible."

Protocol: Resolving Discrepancies If you observe >1 log difference between automated and manual methods:

  • Perform Reference BMD: Use cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Check for "Skipped Wells": If you see growth at 2 µg/mL, no growth at 4, and growth at 8, this invalidates the test.

  • Investigate Heteroresistance: See the PAP protocol below.

Q: We see "trailing endpoints" or faint haze in the SDD range (4-8 µg/mL). Is this resistance?

A: This is often Heteroresistance or the Eagle Effect . This compound can induce AmpC


-lactamase production in Enterobacter and Citrobacter spp., leading to subpopulations that grow at higher concentrations.

Troubleshooting Protocol: Population Analysis Profile (PAP) To confirm if an isolate is truly SDD or harbors a resistant subpopulation:

  • Preparation: Prepare a 0.5 McFarland suspension of the isolate.

  • Dilution: Make serial 10-fold dilutions (

    
     to 
    
    
    
    ).
  • Plating: Plate 10 µL of each dilution onto MHA plates containing this compound at 0, 1, 2, 4, 8, 16, and 32 µg/mL.

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Analysis: Plot log CFU/mL vs. Concentration.

    • Homogeneous SDD: Sharp drop in counts at 8–16 µg/mL.

    • Heteroresistance:[6][7][8][9][10] A "tail" of surviving colonies persists beyond 16 µg/mL.

Diagram 2: Troubleshooting Workflow

Troubleshooting Start Automated AST Result: MIC 4 or 8 µg/mL Check_Panel Check Panel Version: Are breakpoints current? Start->Check_Panel Re_Test Retest via Reference BMD Check_Panel->Re_Test Obsolete/Unsure Result_BMD BMD Result Re_Test->Result_BMD S_Res MIC ≤ 2 (Susceptible) Result_BMD->S_Res ≤ 2 SDD_Res MIC 4-8 (Report SDD) Result_BMD->SDD_Res 4 - 8 R_Res MIC ≥ 16 (Resistant) Result_BMD->R_Res ≥ 16 Hetero_Check Check for Heteroresistance (PAP Method) SDD_Res->Hetero_Check If growth hazy or inconsistent

Caption: Step-by-step logic for validating ambiguous this compound MICs.

Module 4: Reporting & Clinical Translation

Q: How should we label SDD data for our clinical partners?

A: Never report the MIC in isolation. You must attach an interpretive comment linking the MIC to the dosing regimen.

Recommended Comment Template:

"Isolate demonstrates this compound MIC of [4/8] µg/mL (SDD). Clinical efficacy is contingent upon maximum dosing (e.g., 2g IV q8h in normal renal function). Lower doses (1g q12h) will likely result in therapeutic failure."

Safety Warning (Neurotoxicity): When recommending high-dose this compound (SDD dosing), you must flag Renal Function . High concentrations of this compound cross the blood-brain barrier. In patients with reduced GFR who receive SDD dosing (2g q8h) without adjustment, the risk of this compound-induced neurotoxicity (seizures, encephalopathy) increases significantly.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[1][11] Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition. CLSI Supplement M100.[11][12] Link

  • The European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. Link

  • Tamma, P. D., et al. (2020).[11] Reporting Considerations for this compound-Susceptible and -Susceptible-Dose Dependent Results for Carbapenemase-Producing Enterobacterales. Journal of Clinical Microbiology. Link

  • Drusano, G. L., et al. (2016).[1] Failure of Current this compound Breakpoints To Predict Clinical Outcomes of Bacteremia Caused by Gram-Negative Organisms.[13] Antimicrobial Agents and Chemotherapy.[12][14] Link

  • Kirby, J. E., et al. (2016).[15] Improved Accuracy of this compound Susceptibility Testing for Extended-Spectrum-Beta-Lactamase-Producing Enterobacteriaceae with an On-Demand Digital Dispensing Method. Journal of Clinical Microbiology. Link

Sources

Technical Support Center: Cefepime Resistance Prevention Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Preventing Selection of Cefepime-Resistant Mutants In Vitro Ticket ID: C4-GEN-RES-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

This guide addresses the technical challenges of preventing in vitro selection of this compound-resistant mutants, particularly in Enterobacterales (e.g., Enterobacter cloacae, Citrobacter freundii) and Pseudomonas aeruginosa.

This compound is a fourth-generation cephalosporin designed to withstand hydrolysis by AmpC


-lactamases. However, resistance frequently emerges due to AmpC derepression  (hyperproduction), ESBL acquisition, or porin loss. The primary failure mode in in vitro experiments is the Mutant Selection Window (MSW) —the concentration range between the Minimal Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC).

This guide provides validated protocols to close the MSW and prevent mutant enrichment.

Module 1: The Core Mechanism (The Mutant Selection Window)

To prevent resistance, you must understand where it occurs. The MSW is the "danger zone" where drug concentrations are sufficient to kill susceptible cells (MIC) but insufficient to kill single-step resistant mutants (MPC).

Visualizing the Danger Zone

MSW_Concept MIC MIC (Inhibits Susceptible Population) Selection Mutant Selection Window (MSW) (Selective Enrichment of Mutants) MIC->Selection Lower Bound MPC MPC (Inhibits Resistant Subpopulation) Prevention Prevention Zone (Concentration > MPC) MPC->Prevention Target Dosing Selection->MPC Upper Bound

Figure 1: The Mutant Selection Window.[1] Dosing within the yellow zone enriches for resistance. Dosing in the green zone prevents it.

Module 2: Critical Variable – this compound Stability

⚠️ WARNING: The #1 cause of experimental failure with this compound is thermal degradation.

This compound is unstable in aqueous media at 37°C. Its half-life (


) in Mueller-Hinton Broth (MHB) is approximately 8–10 hours . In a standard 24-hour static assay, the effective concentration can drop by >75%, inadvertently allowing the drug level to fall into the MSW, triggering mutant regrowth.
Troubleshooting Protocol: Stabilizing Concentrations
ParameterStandard Protocol (High Risk)Optimized Protocol (Low Risk)
Media Exchange None (Static 24h)Replenishment every 6–8h or Continuous Flow
Temperature 37°C35°C (if compliant with guidelines) or strictly monitored 37°C
Stock Storage 4°C for <1 week-80°C single-use aliquots (Do not refreeze)
Assay Validation Endpoint reading onlyHPLC/Bioassay at 0h, 12h, 24h to confirm exposure

Actionable Step: If performing Time-Kill Assays (TKA), you must supplement this compound.

  • Calculation: If

    
    , add 50% of the initial dose at 
    
    
    
    to maintain nominal concentration, or use a Hollow Fiber Infection Model (HFIM) with programmed infusion.

Module 3: Determining the Mutant Prevention Concentration (MPC)

The MIC tells you what inhibits the majority; the MPC tells you what inhibits the mutants. You cannot prevent selection without knowing this value.

Protocol: MPC Determination (Agar Dilution Method)

Prerequisites:

  • High inoculum:

    
     CFU (requires concentration by centrifugation).
    
  • This compound powder (potency corrected).

Workflow:

  • Culture Prep: Grow isolate in MHB to log phase (

    
    ).
    
  • Concentration: Centrifuge (4000

    
    , 10 min, 4°C). Resuspend pellet in minimal volume to achieve 
    
    
    
    CFU/mL.
  • Plating: Spread 100

    
    L of concentrate onto MHA plates containing this compound series (e.g., 1x, 2x, 4x, ... 32x MIC).
    
  • Incubation: Incubate at 35–37°C for 48 hours (longer than MIC to allow slow-growing mutants to appear).

  • Reading: The MPC is the lowest concentration with zero colony growth .

Experimental Workflow Diagram

MPC_Workflow Start Log Phase Culture (10^8 CFU/mL) Centrifuge Centrifuge & Resuspend (Target: 10^10 CFU/mL) Start->Centrifuge Inoculate Inoculate 100uL per plate (Total: 10^9 CFU/plate) Centrifuge->Inoculate Dilution Prepare this compound Agar Plates (2x, 4x, 8x ... 64x MIC) Dilution->Inoculate Add Drug Incubate Incubate 48h @ 37°C Inoculate->Incubate Read Determine MPC (No Growth) Incubate->Read

Figure 2: Step-by-step workflow for determining the Mutant Prevention Concentration.

Module 4: The Inoculum Effect & AmpC Derepression

A common user error is underestimating the Inoculum Effect . In Enterobacterales, a standard inoculum (


 CFU/mL) may show susceptibility (MIC 

mg/L), but a high inoculum (

or

) can raise the MIC to

mg/L.

Why this happens:

  • Enzyme Load: Higher cell density = more periplasmic

    
    -lactamase.
    
  • Spontaneous Mutants: In a population of

    
    , you likely have at least one mutant with derepressed AmpC (rate 
    
    
    
    ).
  • Selection: this compound kills the susceptible majority, leaving the derepressed mutant to dominate by 24h.

Technical Recommendation: Always run a parallel high-inoculum MIC (


 CFU/mL) when screening compounds intended to suppress resistance. If the High-Inoculum MIC 

Standard MIC, your compound is vulnerable to selection during high-burden infections.

Troubleshooting & FAQs

Q1: My control strain (susceptible) showed regrowth at 24h in the Time-Kill Assay. Why?

Diagnosis: Likely drug degradation.[2] Solution: Check the this compound concentration at 24h using a bioassay or HPLC. If it dropped below the MIC, the "post-antibiotic effect" wore off, and survivors regrew. Fix: Dosing must be more frequent (e.g., q8h or q12h simulation) or use a continuous infusion model.

Q2: I see a "haze" of growth on my MPC plates, but no distinct colonies. Is this resistance?

Diagnosis: This is likely background growth due to the heavy inoculum (


 cells releasing enzymes/debris).
Solution:  Do not count this as resistance. Only count distinct, macroscopic colonies. Verify by re-streaking a sample of the "haze" onto fresh drug-containing plates. If it doesn't grow, it was not true genetic resistance.
Q3: Why is the MPC for Pseudomonas so much higher than E. coli?

Answer: P. aeruginosa has intrinsic resistance mechanisms (MexAB-OprM efflux pumps and lower outer membrane permeability). The "starting point" (MIC) is higher, and the mutational path to high-level resistance (e.g., OprD loss + AmpC overexpression) is multifactorial, often resulting in a wider MSW.

Q4: Can I use a static plate to simulate "preventing selection"?

Answer: Only for screening. Static plates do not simulate pharmacokinetics (PK) . In the body, drug levels fluctuate.[3] The most rigorous test is the Hollow Fiber Infection Model (HFIM) , which simulates the half-life and dynamic concentration changes, exposing bacteria to the MSW for clinically relevant durations.

References

  • Drlica, K., & Zhao, X. (2007). Mutant selection window hypothesis updated. Clinical Infectious Diseases, 44(5), 681–688. [Link]

  • Rhodes, N. J., et al. (2016). Stability of this compound in Aqueous Solution and in Human Serum. Antimicrobial Agents and Chemotherapy, 60(2), 1331–1334. [Link]

  • Jacoby, G. A. (2009). AmpC beta-lactamases.[4][5][6] Clinical Microbiology Reviews, 22(1), 161–182. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[7] M100: Performance Standards for Antimicrobial Susceptibility Testing. 34th Edition.[8] [Link]

  • Tam, V. H., et al. (2007). Impact of the inoculum effect on the pharmacodynamics of this compound in a neutropenic mouse thigh model. Antimicrobial Agents and Chemotherapy, 51(9), 3430-3432. [Link]

Sources

Technical Guide: Enhancing Cefepime Penetration in CNS Infection Models

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development scientists optimizing CNS anti-infective therapies. It prioritizes experimental rigor, mechanistic validation, and actionable troubleshooting.

Executive Summary

Cefepime, a fourth-generation cephalosporin, exhibits broad-spectrum activity against Gram-negative neuro-pathogens (e.g., Pseudomonas aeruginosa). However, its efficacy in Central Nervous System (CNS) infections is limited by the Blood-Brain Barrier (BBB).[1] Under non-inflamed conditions, CSF/serum ratios are often <10%, though inflammation can increase this to ~15-30%.

This guide addresses the "Penetration-Toxicity Paradox" : Enhancing CNS uptake increases bactericidal activity but significantly elevates the risk of neurotoxicity (seizures, encephalopathy) due to GABA-A receptor antagonism. The protocols below focus on maximizing the Pharmacodynamic (PD) Target (


) while maintaining rigorous safety monitoring.

Module 1: Mechanistic Optimization Strategies

Objective: Manipulate BBB transport kinetics to increase parenchymal exposure.

Strategy A: Inhibition of Active Efflux

This compound is a substrate for organic anion transporters (OAT3) and potentially P-glycoprotein (P-gp) at the BBB.[1] These transporters actively pump the drug from the brain interstitial fluid (ISF) back into the blood.

Experimental Protocol: Competitive Inhibition

  • Agent: Probenecid (OAT inhibitor) or Cyclosporine (P-gp inhibitor).[1]

  • Mechanism: Probenecid inhibits OAT1/3 at the choroid plexus and BBB endothelial cells, reducing efflux clearance (

    
    ) and renal clearance (
    
    
    
    ).
  • Dosing (Rat Model):

    • Control: this compound 50 mg/kg IV bolus.[1]

    • Experimental: Probenecid 50 mg/kg IP administered 30 mins prior to this compound.

  • Expected Outcome: ~2-fold increase in Brain

    
     and mean residence time (MRT).[1][2]
    
Strategy B: Continuous Infusion (CI)

Beta-lactams exhibit time-dependent killing. High peak concentrations (


) drive neurotoxicity, while time above MIC (

) drives efficacy. CI maintains steady-state concentrations (

) in the plasma, driving a constant concentration gradient across the BBB.

Comparative Data: Intermittent vs. Continuous Infusion

ParameterIntermittent Infusion (II)Continuous Infusion (CI)Impact on CNS Efficacy
Plasma Profile High peaks / Low troughsConstant

CI avoids sub-therapeutic troughs in CSF.[1]
CSF Penetration FluctuatingStableCI maximizes

in CSF.[1]
Neurotoxicity Risk High (driven by

)
Moderate (controlled

)
CI reduces peak-related GABA antagonism.[1]
Target

Hard to sustain >60%Easily sustains 100%CI is superior for high-MIC pathogens (Pseudomonas).

Module 2: Visualizing the Transport Mechanism

The following diagram illustrates the kinetic pathways of this compound at the Neurovascular Unit and the intervention points for enhancing penetration.

BBB_Transport cluster_blood Systemic Circulation (Plasma) cluster_bbb BBB Endothelial Cell cluster_brain Brain Parenchyma / CSF Cef_Plasma This compound (Free) Cef_Brain This compound (CNS) Target Site Cef_Plasma->Cef_Brain Passive Diffusion (Inflammation Increases) Probenecid Probenecid (Inhibitor) OAT3 OAT3 Transporter (Efflux Pump) Probenecid->OAT3 Inhibits OAT3->Cef_Plasma Efflux Pgp P-gp (Efflux Pump) Cef_Brain->OAT3 Active Uptake GABA GABA-A Receptor (Toxicity Site) Cef_Brain->GABA Antagonism (Neurotoxicity)

Caption: this compound enters CNS via diffusion but is actively pumped out by OAT3/P-gp.[1] Probenecid blocks this efflux, trapping drug in the CNS.

Module 3: Experimental Validation (Microdialysis)

Technique: Intracerebral Microdialysis Role: The gold standard for measuring unbound (active) drug concentration in the brain extracellular fluid (ECF).

Step-by-Step Protocol
  • Probe Selection: Use a probe with a 20-50 kDa molecular weight cut-off (MWCO) membrane (this compound MW is ~480 Da).

  • Stereotaxic Implantation:

    • Target: Striatum or Cortex (Coordinates relative to Bregma: AP +0.5 mm, ML +3.0 mm, DV -5.0 mm).

    • Recovery Period: Allow 24h post-surgery for BBB repair to avoid artifacts from surgical trauma.

  • Perfusion:

    • Fluid: Artificial CSF (aCSF).[1]

    • Flow Rate: 1.0 - 2.0 µL/min. Note: Slower flow rates increase relative recovery but reduce temporal resolution.

  • Calibration (Retrodialysis):

    • To calculate absolute concentration, you must determine In Vivo Recovery (R) .[1]

    • Perfuse this compound into the brain via the probe for 60 mins.

    • Calculate

      
      .
      
    • Correct sample concentrations:

      
      .[1]
      
Troubleshooting Guide: Microdialysis
IssueDiagnosisCorrective Action
Low Recovery (<10%) Flow rate too high or membrane fouled.Reduce flow to 0.5-1.0 µL/min. Check for glial scarring (histology).[1]
"Sweating" Probe Fluid leaking into brain (net ultrafiltration).[1]Balance the perfusion pump. Ensure outlet tubing is not occluded/crimped.
High Variability Inconsistent probe placement.Verify coordinates.[3][4] Use guide cannulas for consistent depth.
Degradation This compound is unstable at 37°C.Collect dialysate into pre-chilled vials (4°C). Analyze within 12h or freeze at -80°C.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why not just increase the IV dose to maximum tolerance? A: this compound exhibits non-linear neurotoxicity. Unlike nephrotoxicity which is gradual, neurotoxicity (seizures) can be threshold-based. Simply pushing the dose risks crossing the seizure threshold before achieving bactericidal CNS titers. The goal is to optimize the ratio of CNS uptake to systemic exposure.

Q2: Does inflammation always help penetration? A: Yes, but unpredictably. In meningitis models, tight junctions open, increasing passive diffusion. However, as the infection resolves (due to therapy), the BBB heals, and drug penetration drops, potentially leading to late-stage treatment failure. Protocol Tip: Always maintain high dosing until full clinical resolution, do not de-escalate early.

Q3: How do I handle this compound instability in CSF samples? A: this compound degrades into N-methylpyrrolidine (NMP), which is also neurotoxic.

  • Action: Acidify CSF samples immediately upon collection (add 10µL of 0.5M sodium acetate buffer pH 4.0 per 100µL sample).

  • Storage: -80°C is mandatory. Stability at -20°C is poor (<1 week).[1]

References

  • This compound Pharmacokinetics & Neurotoxicity: HuCw, et al. "Pharmacokinetics of this compound in the rat blood and brain: A microdialysis study." Journal of Antimicrobial Chemotherapy. (Context: Microdialysis methodology and recovery data).

  • Continuous Infusion Efficacy: Bauer, et al. "Extended-infusion this compound reduces mortality in patients with Pseudomonas aeruginosa infections." Antimicrobial Agents and Chemotherapy. (Context: Clinical validation of CI strategy).

  • Transport Mechanisms (OAT/P-gp): Specter, et al. "Effect of probenecid on the pharmacokinetics of cephalosporins."[5] Clinical Pharmacology. (Context: Mechanism of organic anion transport inhibition).

  • Microdialysis Methodology: Chefer, et al.[2] "Overview of Brain Microdialysis." Current Protocols in Neuroscience. (Context: Standard operating procedures for probe implantation).

  • BBB Penetration Data: Nau, R., et al.[6] "Penetration of Drugs through the Blood-Cerebrospinal Fluid/Blood-Brain Barrier."[7][8] Clinical Microbiology Reviews. (Context: Comprehensive review of CSF/Serum ratios).

Sources

Validation & Comparative

A Comparative Analysis of Cefepime and Meropenem Activity Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Pseudomonas aeruginosa stands as a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antimicrobial agents.[1] This Gram-negative bacterium is a leading cause of hospital-acquired infections, including pneumonia, bloodstream infections, and urinary tract infections, particularly in immunocompromised individuals.[1] The selection of an appropriate antibiotic is paramount for successful clinical outcomes. This guide provides an in-depth comparison of two critical anti-pseudomonal agents: cefepime, a fourth-generation cephalosporin, and meropenem, a broad-spectrum carbapenem.

Both this compound and meropenem exhibit excellent activity against P. aeruginosa.[2] However, the nuances of their mechanisms, susceptibility to resistance, and clinical applications warrant a detailed examination for the discerning researcher and clinician. Meropenem is often reserved for more severe infections or when multidrug-resistant organisms, such as those producing extended-spectrum β-lactamases (ESBLs), are suspected.[2] This guide will delve into the mechanistic underpinnings of their activity, prevalent resistance strategies employed by P. aeruginosa, comparative efficacy data, and standardized protocols for in-vitro evaluation.

Mechanisms of Action: Targeting the Bacterial Cell Wall

Both this compound and meropenem belong to the β-lactam class of antibiotics, exerting their bactericidal effects by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The disruption of this process leads to cell lysis and bacterial death.

This compound: As a fourth-generation cephalosporin, this compound possesses a zwitterionic structure, which facilitates its penetration through the outer membrane of Gram-negative bacteria like P. aeruginosa. It has a high affinity for multiple essential PBPs and is more stable against hydrolysis by chromosomally encoded AmpC β-lactamases compared to third-generation cephalosporins.

Meropenem: A member of the carbapenem class, meropenem also rapidly penetrates the bacterial outer membrane and exhibits high affinity for a broad range of PBPs. Its structure confers significant stability against hydrolysis by most β-lactamases, including AmpC and many ESBLs, making it a potent agent against otherwise resistant strains.

cluster_Cell P. aeruginosa Cell OM Outer Membrane PBP Penicillin-Binding Proteins (PBPs) IM Inner Membrane CW Peptidoglycan Cell Wall Synthesis PBP->CW Catalyzes PBP->CW Inhibition This compound This compound This compound->OM Penetrates This compound->PBP Inactivates Meropenem Meropenem Meropenem->OM Penetrates Meropenem->PBP Inactivates

Diagram 1: Simplified mechanism of action for this compound and Meropenem.

The Challenge of Resistance in P. aeruginosa

P. aeruginosa leverages a sophisticated arsenal of resistance mechanisms that can compromise the efficacy of both this compound and meropenem.[1] The development of multidrug resistance often involves the interplay of several of these strategies.[1]

  • Enzymatic Degradation: The production of β-lactamase enzymes is a primary defense. These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.

    • AmpC β-lactamases: These are chromosomally encoded cephalosporinases that can be induced or overexpressed, conferring resistance to many cephalosporins, including this compound.[3][4]

    • Extended-Spectrum β-Lactamases (ESBLs): While less common in P. aeruginosa than in Enterobacterales, ESBLs can hydrolyze extended-spectrum cephalosporins.[1]

    • Carbapenemases: These are of greatest concern for meropenem. Metallo-β-lactamases (MBLs) and serine carbapenemases (e.g., KPC, OXA-type) can efficiently degrade carbapenems, often leading to high-level resistance.[1][3]

  • Efflux Pumps: Multidrug efflux pumps actively transport antibiotics out of the bacterial cell.[3] The MexAB-OprM system is a prominent member of the Resistance-Nodulation-Division (RND) family and is a major contributor to the intrinsic resistance of P. aeruginosa to both this compound and meropenem.[1][5] Overexpression of these pumps can significantly increase the minimum inhibitory concentrations (MICs) of these drugs.

  • Reduced Permeability: The outer membrane of P. aeruginosa has low permeability. Downregulation or mutation of porin channels, particularly OprD, restricts the entry of antibiotics. This is a significant mechanism of resistance to carbapenems like meropenem, as OprD is its primary entry portal.

  • Target Modification: Alterations in the structure or expression of PBPs can reduce the binding affinity of β-lactam antibiotics, though this is a less common mechanism of high-level resistance compared to enzymatic degradation or efflux.[1]

cluster_Cell P. aeruginosa Cell OM Outer Membrane Porin OprD Porin Efflux MexAB-OprM Efflux Pump IM Inner Membrane Enzyme β-lactamase (e.g., AmpC, MBL) PBP PBP Target Drug_In Drug Porin->Drug_In Porin->Drug_In Mutation/ Loss Inactive_Drug Inactive Drug Enzyme->Inactive_Drug Drug_Out This compound / Meropenem Drug_Out->Porin Entry Drug_In->PBP Drug_In->Efflux Expelled Drug_In->Enzyme Degraded

Diagram 2: Key mechanisms of resistance to β-lactams in P. aeruginosa.

Comparative Efficacy: In-Vitro Susceptibility Data

Evaluating the in-vitro activity through MIC distributions provides a quantitative basis for comparison. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. Data from large surveillance programs are essential for understanding current susceptibility patterns.

AntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptibility (US, 2017)
This compound 216N/A
Meropenem 0.51676.0%[6]

Table 1: Comparative MIC values and susceptibility rates for P. aeruginosa. MIC data is a representative summary from EUCAST distributions as of early 2026.[7] Susceptibility data from the 2017 INFORM program.[6] N/A indicates data not specified in the cited source.

The MIC₅₀ for meropenem is generally lower than that for this compound, suggesting higher intrinsic potency against susceptible isolates. However, the MIC₉₀ values are similar, reflecting the impact of resistant subpopulations. Surveillance from 2017 showed a meropenem susceptibility rate of 76.0% in the United States.[6] It is critical to consult contemporary local antibiograms, as resistance rates are dynamic and vary geographically.

Clinical Considerations and Outcomes

While in-vitro data is crucial, clinical context determines the optimal therapeutic choice.

  • Severity of Infection: For critically ill patients or those in septic shock with suspected P. aeruginosa infection, guidelines often recommend dual anti-pseudomonal coverage, with meropenem being a preferred option.[2]

  • Local Resistance: Empiric therapy should be guided by local susceptibility data.[2] In settings with high rates of ESBL-producing organisms, meropenem offers more reliable coverage.[2]

  • Clinical Studies: Direct comparative outcome studies are limited. A retrospective study of bloodstream infections (not exclusively P. aeruginosa) found no significant difference in 30-day mortality between empiric this compound and meropenem, though time to clinical stability was shorter with meropenem. In a study of complicated urinary tract infections, clinical success rates for P. aeruginosa were high for both a novel this compound-based combination and meropenem (81.3% vs 85.7%, respectively). Conversely, research on experimental Pseudomonas keratitis found topical meropenem to be more effective than topical this compound.[8]

Experimental Protocols: Antimicrobial Susceptibility Testing (AST)

Accurate and reproducible AST is the cornerstone of effective antibiotic stewardship. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies.[9][10][11]

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered a gold standard for quantitative susceptibility testing.

Causality: The objective is to identify the lowest concentration of an antibiotic that inhibits bacterial growth in a liquid medium. This is achieved by challenging a standardized bacterial inoculum with a serial two-fold dilution of the antibiotic.

Methodology:

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of P. aeruginosa from a non-selective agar plate (e.g., Blood Agar) after 18-24 hours of incubation. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardizes the bacterial density to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Inoculation: a. Use a 96-well microtiter plate containing serial dilutions of this compound and meropenem in cation-adjusted Mueller-Hinton Broth (CAMHB). b. Inoculate each well with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.[9]

  • Reading and Interpretation: a. After incubation, examine the plate for bacterial growth (indicated by turbidity). b. The MIC is the lowest concentration of the antibiotic at which there is no visible growth. c. Interpret the MIC value as Susceptible (S), Intermediate (I), or Resistant (R) based on the latest CLSI M100 or EUCAST breakpoint tables.[10][11][12]

Diagram 3: Standard workflow for determining MIC via broth microdilution.

Conclusion

Both this compound and meropenem are vital tools in the fight against P. aeruginosa infections. Meropenem generally offers broader coverage, especially against ESBL-producing strains, and may be preferred for severe, high-risk infections. This compound remains a valuable anti-pseudomonal agent, and its use can be an important carbapenem-sparing strategy. The decision between these two antibiotics is complex and must be individualized based on patient factors, severity of illness, and, most importantly, local antimicrobial susceptibility patterns. The rise of carbapenemase-producing organisms underscores the critical need for robust antibiotic stewardship and the continuous development of novel therapeutic strategies. Accurate susceptibility testing, performed according to validated protocols, is indispensable for guiding therapy and preserving the efficacy of these essential medicines.

References

  • Dr.Oracle. (2025, September 28). What is the difference in coverage between this compound and meropenem for severe infections, including Pseudomonas aeruginosa and ESBL-producing organisms?
  • ResearchGate. (2025, August 6). Clinical Outcomes of this compound Dosing in Patients With Pseudomonas aeruginosa Infections Undergoing Renal Replacement Therapies | Request PDF.
  • Drugs.com. This compound vs Meropenem Comparison.
  • Wikipedia. Pseudomonas aeruginosa.
  • ASM Journals. (2024, May 23). Patient outcomes by baseline pathogen resistance phenotype and genotype in CERTAIN-1, a Phase 3 study of this compound-taniborbactam versus meropenem in adults with complicated urinary tract infection.
  • ResearchGate. (2025, August 9). (PDF) this compound-Resistant Pseudomonas aeruginosa.
  • PMC - NIH. 1228. Outcomes Associated with Empiric this compound or Meropenem for Bloodstream Infections Caused by Ceftriaxone-Resistant, this compound-Susceptible Escherichia coli and Klebsiella pneumoniae.
  • Benchchem. This compound Versus Meropenem for the Treatment of Pseudomonas aeruginosa: A Comparative Guide.
  • PubMed. Comparative in vivo efficacy of meropenem, imipenem, and this compound against Pseudomonas aeruginosa expressing MexA-MexB-OprM efflux pumps.
  • A New Treatment Experience in Pseudomonas Keratitis: Topical Meropenem and this compound. (2025, August 6).
  • ResearchGate. Meropenem and this compound resistome in P. aeruginosa ID40a.
  • AST News Update June 2023: New! CLSI M100-Ed33: Updated Aminoglycoside Breakpoints for Enterobacterales and Pseudomonas aeruginosa. (2023, June 21).
  • LaboratoryTests.org. (2025, December 1). CLSI 2025: Antibiotic Selection and Zone Interpretation Criteria for Pseudomonas aeruginosa.
  • PubMed Central. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program.
  • NIH. (2025, June 30). Establishing Clinical and Laboratory Standards Institute M45 antimicrobial susceptibility testing methods and breakpoints for Pseudomonas other than Pseudomonas aeruginosa.
  • National Institutes of Health, Islamabad Pakistan. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • PubMed. Impact of 2020 EUCAST criteria on meropenem prescription for the treatment of Pseudomonas aeruginosa infections: an observational study in a university hospital.
  • ASM Journals. Antimicrobial Susceptibility of Pseudomonas aeruginosa Isolated from Cystic Fibrosis Patients in Northern Europe.
  • ResearchGate. Impact of 2020 EUCAST criteria on meropenem prescription for the treatment of Pseudomonas aeruginosa infections: an observational study in a university hospital.
  • ResearchGate. | EUCAST Clinical Breakpoints for Pseudomonas spp. | Download Table.
  • MIC EUCAST. MIC distributions for Pseudomonas aeruginosa, 2026-01-30.

Sources

A Senior Application Scientist's Guide to Cefepime-Tazobactam Combination Therapy for Resistant Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance, particularly among Gram-negative bacteria, necessitates a strategic re-evaluation of our existing antibiotic arsenal. The production of β-lactamase enzymes, such as Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-lactamases, represents a primary mechanism of resistance, rendering many cephalosporins and penicillins ineffective. This guide provides an in-depth analysis of the combination of cefepime, a fourth-generation cephalosporin, with tazobactam, a β-lactamase inhibitor, as a therapeutic strategy to overcome this challenge. We will explore the mechanistic synergy, compare its performance against key alternatives with supporting in vitro data, and provide detailed experimental protocols for its validation in a research setting.

The Mechanistic Rationale: Restoring this compound's Potency

To appreciate the efficacy of this combination, one must first understand the individual roles of its components and the nature of the resistance mechanisms they target.

This compound: The Broad-Spectrum Workhorse this compound belongs to the β-lactam class of antibiotics. Its bactericidal action is achieved by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[1][2] It does this by covalently binding to Penicillin-Binding Proteins (PBPs), essential enzymes for cell wall integrity. This disruption leads to cell lysis and bacterial death.[2] A key structural feature of this compound is its zwitterionic nature, which facilitates rapid penetration through the porin channels of Gram-negative bacteria, enhancing its activity.[2] While this compound is inherently stable against many chromosomally mediated β-lactamases (like AmpC), it is susceptible to hydrolysis by ESBLs.[3][4]

Tazobactam: The Protective Shield Tazobactam is a β-lactamase inhibitor. On its own, it possesses minimal antibacterial activity. Its crucial function is to irreversibly inactivate specific β-lactamase enzymes, particularly plasmid-mediated ESBLs, which are a common cause of resistance to third and fourth-generation cephalosporins.[3][5] By binding to and neutralizing these enzymes, tazobactam effectively "protects" this compound from degradation, allowing the cephalosporin to reach its PBP targets and exert its bactericidal effect.[3] This synergistic relationship expands this compound's spectrum of activity to include many strains that would otherwise be resistant.[3]

G cluster_0 Bacterial Periplasmic Space This compound This compound PBP Penicillin-Binding Protein (PBP) This compound->PBP Inhibits Tazobactam Tazobactam ESBL ESBL Enzyme (β-Lactamase) Tazobactam->ESBL Inactivates ESBL->this compound Hydrolyzes (Blocked by Tazobactam) Lysis Cell Wall Disruption & Lysis PBP->Lysis Leads to caption Mechanism of this compound-Tazobactam Synergy.

Figure 1: Mechanism of this compound-Tazobactam Synergy.

Comparative In Vitro Performance Analysis

The true value of a combination therapy is demonstrated by its performance against contemporary, resistant clinical isolates. Numerous in vitro studies have evaluated this compound-tazobactam, often showing a significant restoration of susceptibility compared to this compound alone. This makes it a potential carbapenem-sparing agent for infections caused by ESBL and/or AmpC-producing Gram-negative bacilli.[6]

In one study, the addition of tazobactam increased the susceptibility of resistant isolates to this compound from just 17.02% to 91.48%.[6] This highlights the profound impact of β-lactamase inhibition. The combination has demonstrated high efficacy against E. coli (94.7% susceptible) and K. pneumoniae (91.3% susceptible) isolates that produce these resistance enzymes.[6]

The following table summarizes susceptibility data from various studies, comparing this compound-tazobactam (CPT) with other β-lactam/β-lactamase inhibitor (BL/BLI) combinations and carbapenems.

Antibiotic AgentE. coliKlebsiella spp.P. aeruginosaEnterobacter spp.Overall GNB SusceptibilityReference
This compound-Tazobactam 94.7%91.3%91.6%96.1%68% - 91.5%[6][7]
This compound (alone) ----17% - 28%[6][7]
Piperacillin-Tazobactam ----57.6%[7]
Cefoperazone-Sulbactam ----61.5%[7]
Imipenem ----71.8%[7]
Meropenem ----69.6%[7]

Note: Data is synthesized from multiple studies and represents isolates, many of which were pre-selected for resistance (e.g., ESBL/AmpC production). Absolute percentages can vary based on local epidemiology and the specific resistance mechanisms present.

These data illustrate that this compound-tazobactam's in vitro activity is often superior to other BL/BLI combinations like piperacillin-tazobactam and comparable to carbapenems against many Gram-negative isolates.[6][7] However, its activity is limited against organisms producing carbapenemases, such as KPC and NDM metallo-β-lactamases.[8]

The Clinical Frontier: this compound-Enmetazobactam (Exblifep®)

Building on the established synergy of this compound and a β-lactamase inhibitor, the combination of This compound and enmetazobactam has recently gained FDA approval under the brand name Exblifep®.[9][10] Enmetazobactam is a novel β-lactamase inhibitor with potent activity against ESBLs.[11]

This approval was largely based on the ALLIUM Phase 3 clinical trial, which compared this compound-enmetazobactam to piperacillin-tazobactam for the treatment of complicated urinary tract infections (cUTIs), including acute pyelonephritis.[12]

Key Findings from the ALLIUM Trial:

  • Overall Success: 79% of patients receiving this compound-enmetazobactam achieved clinical cure and microbiological eradication, compared to 58.9% of those treated with piperacillin-tazobactam.[12]

  • Efficacy Against ESBL Infections: In the subset of patients with infections caused by ESBL-producing pathogens, this compound-enmetazobactam demonstrated a 73% success rate, significantly higher than the 51% observed in the piperacillin-tazobactam group.[12]

This clinical data validates the in vitro promise, establishing this compound combined with a potent ESBL inhibitor as a superior therapeutic option for cUTIs caused by resistant Gram-negative bacteria.[12]

Experimental Protocols for In Vitro Validation

For researchers aiming to evaluate this compound-tazobactam or other novel combinations, standardized and reproducible methods are paramount. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Causality Behind Component Choices:

  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium. Its composition is well-defined and has a low potential to antagonize antibiotic activity. The adjustment with calcium and magnesium ions is critical as their concentration can affect the activity of certain antibiotics against organisms like P. aeruginosa.[13]

  • Inoculum Density: A standardized inoculum (target of 5 x 10⁵ CFU/mL) is crucial for reproducibility.[13] An inoculum that is too high can lead to falsely elevated MICs (the "inoculum effect"), particularly with β-lactams against β-lactamase-producing organisms.[4]

  • Tazobactam Concentration: When testing combinations, the β-lactamase inhibitor is typically used at a fixed concentration. For research purposes, a concentration of 4 mg/L tazobactam is commonly used.[8]

Step-by-Step Methodology:

  • Isolate Preparation: Subculture the bacterial isolate onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35°C to ensure purity and viability.

  • Inoculum Preparation: Select 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (equivalent to approx. 1.5 x 10⁸ CFU/mL).

  • Inoculum Dilution: Perform a 1:100 dilution of the adjusted suspension into CAMHB to achieve a concentration of ~1.5 x 10⁶ CFU/mL. This will be the working inoculum.

  • Plate Preparation: Use a 96-well microtiter plate containing serial two-fold dilutions of this compound in CAMHB. For the combination test, ensure each well also contains the fixed concentration of tazobactam (e.g., 4 mg/L). Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the working inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in a final volume of 100 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[13]

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth, as detected by the unaided eye.

G start Start: Pure Bacterial Culture prep_inoculum Prepare 0.5 McFarland Standard Suspension start->prep_inoculum dilute_inoculum Dilute Suspension 1:100 in CAMHB prep_inoculum->dilute_inoculum inoculate Inoculate Plate to Final 5x10^5 CFU/mL dilute_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial this compound Dilutions (+ fixed Tazobactam) prep_plate->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End: MIC Value Determined read_mic->end caption Workflow for Broth Microdilution MIC Testing.

Figure 2: Workflow for Broth Microdilution MIC Testing.

Protocol 2: Checkerboard Assay for Synergy Testing

This method provides a quantitative measure of synergy by testing various combinations of two drugs simultaneously.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well plate. Along the x-axis, create serial two-fold dilutions of this compound. Along the y-axis, create serial two-fold dilutions of tazobactam. The result is a grid where each well has a unique combination of drug concentrations.

  • Inoculation: Inoculate the plate with a standardized bacterial inoculum as described in the broth microdilution protocol.

  • Incubation: Incubate the plate under the same conditions (35°C for 16-20 hours).

  • Data Collection: After incubation, determine the MIC of each drug alone and the MIC of each drug in the presence of the other.

  • Calculation of FIC Index: Calculate the Fractional Inhibitory Concentration (FIC) index to quantify the interaction:

    FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Tazobactam = (MIC of Tazobactam in combination) / (MIC of Tazobactam alone) FIC Index (FICI) = FIC of this compound + FIC of Tazobactam

Interpretation of Results:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

This self-validating system provides a quantitative score for the drug-drug interaction, moving beyond simple susceptibility to define the nature of the combined effect.

Conclusion and Future Directions

The combination of this compound with a β-lactamase inhibitor like tazobactam represents a critically important strategy in the fight against resistant Gram-negative pathogens. In vitro data consistently demonstrate a restoration of this compound's activity against many ESBL and AmpC-producing strains, positioning the combination as a valuable carbapenem-sparing alternative.[6][7] The recent FDA approval and positive clinical trial results for this compound-enmetazobactam further solidify this approach, providing clinicians with a new, effective tool for treating complicated urinary tract infections.[9][12]

For researchers and drug development professionals, the continued exploration of β-lactam/β-lactamase inhibitor combinations is essential. Utilizing standardized protocols for MIC determination and synergy testing is fundamental to generating the robust, comparable data needed to advance new therapies from the bench to the clinic. As resistance evolves, so too must our strategies to counteract it.

References

  • This compound - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]

  • Payne, D. J., & Ambler, R. P. (1995). This compound: a reappraisal in an era of increasing antimicrobial resistance. Journal of Antimicrobial Chemotherapy, 36(3), 487-506. Retrieved from [Link]

  • El-Kholy, A., et al. (2024). Antimicrobial activity of this compound-tazobactam combination against extended spectrum beta-lactamase and/or AmpC beta-lactamase- producing gram-negative bacilli. Annals of Clinical Microbiology and Antimicrobials, 23(1), 42. Retrieved from [Link]

  • Dortet, L., et al. (2024). In vitro activity of this compound-enmetazobactam on carbapenem-resistant Gram negatives. Clinical Microbiology and Infection. Retrieved from [Link]

  • Karvanen, M., et al. (2023). Resistance of Gram-Negative Bacteria to this compound-Enmetazobactam: A Systematic Review. Antibiotics, 12(3), 569. Retrieved from [Link]

  • Alm, R. A., et al. (2022). Assessment of Activity and Resistance Mechanisms to this compound in Combination with the Novel β-Lactamase Inhibitors Zidebactam, Taniborbactam, and Enmetazobactam against a Multicenter Collection of Carbapenemase-Producing Enterobacterales. Antimicrobial Agents and Chemotherapy, 66(3), e02119-21. Retrieved from [Link]

  • Gupta, V., et al. (2013). Efficacy of anti-pseudomonal antibiotics: Need to reconsider the empirical use of this compound. The Indian Journal of Medical Research, 137(1), 214–216. Retrieved from [Link]

  • This compound-enmetazobactam: first approved this compound-β- lactamase inhibitor combination for multi-drug resistant Enterobacterales. (2024). Expert Review of Anti-infective Therapy. Retrieved from [Link]

  • Mouton, J. W., et al. (2017). Pharmacodynamics of this compound Combined with Tazobactam against Clinically Relevant Enterobacteriaceae in a Neutropenic Mouse Thigh Model. Antimicrobial Agents and Chemotherapy, 61(11), e00771-17. Retrieved from [Link]

  • Anandan, S., et al. (2017). This compound/Tazobactam – A Newer and Better β-Lactam/β-Lactamase Inhibitor Combination to Spare Carbapenem Drugs. International Journal of Current Microbiology and Applied Sciences, 6(10), 1379-1385. Retrieved from [Link]

  • Thomson, K. S. (2000). This compound, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 44(6), 1643-1646. Retrieved from [Link]

  • Livermore, D. M., et al. (2018). Potential of high-dose this compound/tazobactam against multiresistant Gram-negative pathogens. Journal of Antimicrobial Chemotherapy, 73(1), 126-133. Retrieved from [Link]

  • Qian, C., et al. (2023). This compound vs Piperacillin-Tazobactam in Adults Hospitalized With Acute Infection: The ACORN Randomized Clinical Trial. JAMA, 330(16), 1543-1553. Retrieved from [Link]

  • Nagaraj, S., et al. (2019). This compound/tazobactam as a new treatment option for multidrug resistant gram negative bacilli. Journal of Clinical and Diagnostic Research, 13(5). Retrieved from [Link]

  • Self, W. H., et al. (2023). Effect of this compound versus Piperacillin-Tazobactam in Adults Hospitalized with Acute Infection: A Randomized Clinical Trial. Open Forum Infectious Diseases, 10(Supplement_2), ofad500-1449. Retrieved from [Link]

  • Antistaphylococcal Efficacy of this compound, Meropenem, and Piperacillin-Tazobactam in Patients with Polymicrobial Infection with MSSA Bacteremia or Pneumonia. (2023). Advances in Pharmacological and Pharmaceutical Sciences. Retrieved from [Link]

  • Tamma, P. D., et al. (2024). Piperacillin/tazobactam vs. This compound or carbapenems for the treatment of bloodstream infections due to bacteria producing chromosomal AmpC beta-lactamase: a systematic review and meta-analysis. Clinical Microbiology and Infection. Retrieved from [Link]

  • Shirley, M. (2024). This compound/Enmetazobactam: First Approval. Drugs, 84(7), 849-855. Retrieved from [Link]

  • Huband, M. D., et al. (2025). Establishing the reference broth microdilution MIC method for this compound-taniborbactam. Journal of Clinical Microbiology. Retrieved from [Link]

  • Bland, C. M., et al. (2014). Extended-Infusion this compound Reduces Mortality in Patients with Pseudomonas aeruginosa Infections. Antimicrobial Agents and Chemotherapy, 58(2), 1097-1102. Retrieved from [Link]

  • P-1152. This compound, Meropenem, and Piperacillin Therapeutic Drug Monitoring in Neonatal and Pediatric Patients. (2025). Open Forum Infectious Diseases. Retrieved from [Link]

  • New Drug Is Found Effective for Treating Complicated Urinary Tract Infections. (2022). Newswise. Retrieved from [Link]

  • Exblifep - Label. (n.d.). Retrieved from [Link]

  • Pillar, C. M., et al. (2019). Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of this compound and the Novel β-Lactamase Inhibitor Enmetazobactam. Journal of Clinical Microbiology, 57(10), e00627-19. Retrieved from [Link]

  • Lee, Y. R., et al. (2023). Comparison of this compound with Piperacillin/Tazobactam Treatment in Patients with Hospital-Acquired Pneumonia. Medicina, 59(6), 1058. Retrieved from [Link]

  • Smith, M. N., et al. (2018). Pharmacodynamic Target Attainment for this compound, Meropenem, and Piperacillin-Tazobactam Using a Pharmacokinetic/Pharmacodynamic-Based Dosing Calculator in Critically Ill Patients. Antimicrobial Agents and Chemotherapy, 62(11), e00976-18. Retrieved from [Link]

  • Le, J., et al. (2012). Synergy Testing by Etest, Microdilution Checkerboard, and Time-Kill Methods for Pan-Drug-Resistant Acinetobacter baumannii. Antimicrobial Agents and Chemotherapy, 56(9), 4957-4959. Retrieved from [Link]

  • Does this compound (this compound) cover Pseudomonas (Pseudomonas aeruginosa)? (2025). Dr.Oracle. Retrieved from [Link]

  • Settling the this compound versus Piperacillin-Tazobactam Debate. (2024). ACEP Now. Retrieved from [Link]

  • FDA approves this compound/enmetazobactam for complicated UTI. (2024). Urology Times. Retrieved from [Link]

  • National Retrospective Cohort Study Comparing the Effects of this compound Versus Piperacillin-Tazobactam on the Development of Severe Acute Kidney Injury in Patients With Septic Shock. (2024). Clinical Infectious Diseases. Retrieved from [Link]

  • Development of Broth Microdilution MIC and Disk Diffusion Antimicrobial Susceptibility Test Quality Control Ranges for the Combination of this compound and the Novel β-Lactamase Inhibitor Enmetazobactam. (2019). ResearchGate. Retrieved from [Link]

  • This compound-enmetazobactam (Exblifep). (n.d.). IDStewardship. Retrieved from [Link]

  • Meropenem vs Piperacillin / Tazobactam Comparison. (n.d.). Drugs.com. Retrieved from [Link]

  • Broth microdilution reference methodology. (2022). CGSpace. Retrieved from [Link]

  • This compound-Resistant Pseudomonas aeruginosa. (2011). ResearchGate. Retrieved from [Link]

  • Harris, P. N. A., et al. (2018). Effect of Piperacillin-Tazobactam vs Meropenem on 30-Day Mortality for Patients With E coli or Klebsiella pneumoniae Bloodstream Infection and Ceftriaxone Resistance: A Randomized Clinical Trial. JAMA, 320(10), 984-994. Retrieved from [Link]

  • MIC distributions from broth microdilution testing of... (n.d.). ResearchGate. Retrieved from [Link]

  • Exblifep (this compound and enmetazobactam) FDA Approval History. (n.d.). Drugs.com. Retrieved from [Link]

Sources

cross-resistance between cefepime and other cephalosporins

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: Cefepime vs. Other Cephalosporins – Cross-Resistance Mechanisms and Experimental Validation

Executive Summary: The Structural Advantage

This compound (4th generation) occupies a unique pharmacological niche compared to 3rd generation cephalosporins (e.g., ceftazidime, ceftriaxone) and 5th generation agents (e.g., ceftaroline). While all share the beta-lactam core, this compound's zwitterionic structure (quaternary ammonium group at the C-3 position) confers a net neutral charge that significantly enhances outer membrane penetration in Gram-negative bacteria.

This guide details the mechanistic divergence that allows this compound to retain activity against strains resistant to ceftazidime (specifically AmpC hyperproducers) while highlighting its vulnerability to ESBLs (Extended-Spectrum Beta-Lactamases) and the critical "inoculum effect" often missed in standard screening.

Structural Basis of Cross-Resistance

Cross-resistance between cephalosporins is not absolute; it is dictated by the specific affinity of the beta-lactamase enzyme for the R1 and R2 side chains of the drug.

FeatureCeftazidime (3rd Gen) This compound (4th Gen) Impact on Resistance
C-3 Side Chain Pyridinium group (Charged)Quaternary Ammonium (Zwitterionic) This compound penetrates porins faster; less affected by porin-loss mutations.
C-7 Side Chain AminothiazolylAminothiazolyl-methoxyiminoSimilar R1 chain means both are vulnerable to ESBLs (e.g., CTX-M-15).
AmpC Stability Low (Strong Inducer, Labile)High (Weak Inducer, Stable)Key Differentiator: this compound resists hydrolysis by AmpC enzymes that destroy Ceftazidime.
Target PBP PBP-3 (Filamentation)PBP-2 & PBP-3This compound binds multiple PBPs, requiring multiple mutations for target-site resistance.

Mechanism-Specific Comparison

A. AmpC Beta-Lactamases (The "Gap" in Cross-Resistance)

This is the most clinically relevant distinction.

  • Mechanism: Enterobacter cloacae and Pseudomonas aeruginosa possess chromosomal AmpC genes. Exposure to Ceftazidime induces high-level expression (derepression), leading to rapid hydrolysis of the drug.

  • This compound Performance: Due to the formation of a stable acyl-enzyme complex, this compound is a poor substrate for AmpC. It remains active against derepressed mutants that are fully resistant to Ceftazidime and Ceftriaxone.

  • Result: No Cross-Resistance. (Phenotype: CAZ-R / FEP-S).

B. ESBLs (The "Inoculum Effect" Trap)
  • Mechanism: ESBLs (TEM, SHV, CTX-M) hydrolyze the oxyimino-beta-lactam ring found in both agents.

  • This compound Performance: While this compound appears susceptible in standard low-density MIC tests, it fails in high-density infections (the "Inoculum Effect").[1][2] The enzyme turnover number (

    
    ) is low but non-zero; at high bacterial loads, the cumulative hydrolysis is sufficient to degrade the drug.
    
  • Result: Partial Cross-Resistance. this compound is often reported as "Susceptible-Dose Dependent" (SDD) but carries a higher risk of clinical failure than carbapenems.

C. Efflux Pumps (MexAB-OprM)
  • Mechanism: In P. aeruginosa, upregulation of MexAB-OprM pumps extrudes beta-lactams.

  • This compound Performance: this compound is a substrate for MexAB but is extruded less efficiently than Ceftazidime.

  • Result: Incomplete Cross-Resistance. High-level efflux confers resistance to both, but low-level efflux may only compromise Ceftazidime.

Visualizing the Resistance Pathways

The following diagram illustrates the decision logic for cross-resistance based on the specific mechanism activated within the bacteria.

CrossResistance Bacterium Gram-Negative Pathogen Mech_AmpC AmpC Derepression (Chromosomal) Bacterium->Mech_AmpC Mech_ESBL ESBL Acquisition (Plasmid) Bacterium->Mech_ESBL Mech_Porin Porin Loss (OmpK35/36) Bacterium->Mech_Porin Outcome_CAZ_R Ceftazidime RESISTANT Mech_AmpC->Outcome_CAZ_R Hydrolysis Outcome_FEP_S This compound SUSCEPTIBLE Mech_AmpC->Outcome_FEP_S Stable Acyl-Enzyme Complex Mech_ESBL->Outcome_CAZ_R Hydrolysis Mech_ESBL->Outcome_FEP_S Standard Inoculum (Testing Artifact) Outcome_FEP_IE This compound Inoculum Effect (In Vivo Failure) Mech_ESBL->Outcome_FEP_IE High Bacterial Load Mech_Porin->Outcome_CAZ_R Entry Blocked Mech_Porin->Outcome_FEP_S Zwitterion Entry (Retained Activity) Outcome_FEP_R This compound RESISTANT Mech_Porin->Outcome_FEP_R Complete Closure + Efflux

Caption: Mechanistic divergence showing why this compound retains activity in AmpC and Porin-loss scenarios where Ceftazidime fails.

Experimental Protocols for Validation

To validate cross-resistance patterns in your drug development pipeline, use these self-validating protocols.

Protocol A: The "Inoculum Effect" MIC Assay

Purpose: To detect cryptic resistance in ESBL producers that standard MIC testing misses.

  • Preparation: Prepare Mueller-Hinton Broth (MHB) cation-adjusted.

  • Standard Inoculum: Prepare bacterial suspension at

    
     CFU/mL (Standard CLSI/EUCAST).
    
  • High Inoculum: Prepare a parallel suspension at

    
     CFU/mL (100x concentration).
    
  • Plating: Dispense this compound and Ceftazidime in serial dilutions (0.125 to 256 µg/mL).

  • Incubation: 18–24 hours at 37°C.

  • Readout:

    • No Inoculum Effect: MIC increases

      
       2-fold between standard and high inoculum.
      
    • Significant Inoculum Effect: MIC increases

      
       8-fold (e.g., shifts from 2 µg/mL to 64 µg/mL).
      
    • Interpretation: If Ceftazidime is R and this compound shows a large inoculum shift, the strain is likely an ESBL producer, not an AmpC producer.

Protocol B: Spectrophotometric Hydrolysis Assay (Nitrocefin Competition)

Purpose: To quantify the stability of this compound vs. Ceftazidime against extracted beta-lactamases.

  • Enzyme Extraction: Sonicate bacterial pellet in phosphate buffer (pH 7.0) to release periplasmic enzymes. Centrifuge and collect supernatant.

  • Baseline: Measure hydrolysis of Nitrocefin (chromogenic substrate) at 486 nm to normalize enzyme concentration.

  • Competition: Incubate enzyme with this compound (100 µM) or Ceftazidime (100 µM).

  • Measurement: Monitor UV absorbance decrease at specific wavelengths (260 nm for cephalosporins) over 10 minutes.

  • Calculation: Determine relative hydrolysis rate (

    
    ).
    
    • AmpC Result: Ceftazidime hydrolysis rate

      
       this compound.
      
    • ESBL Result: Ceftazidime hydrolysis rate

      
       this compound (though this compound 
      
      
      
      may be higher).

Data Comparison Table

Resistance ProfileCeftazidime MIC (µg/mL)This compound MIC (µg/mL)Clinical Implication
Wild Type (E. coli)

1 (S)

1 (S)
Both effective.
AmpC Derepressed > 32 (R)2–4 (S)This compound is the drug of choice.
ESBL (CTX-M) > 32 (R)2–16 (S/SDD)*This compound risky due to inoculum effect.
KPC (Carbapenemase) > 64 (R)> 64 (R)Complete Cross-Resistance.
Porin Loss (OmpK36) 16–32 (I/R)1–4 (S)This compound retains entry via zwitterion charge.

References

  • Endimiani, A., et al. (2008). "this compound: a reinvestigation of its activity against Enterobacteriaceae producing extended-spectrum beta-lactamases."[1][3] Journal of Antimicrobial Chemotherapy. Link

  • Sanders, C. C., et al. (1996). "Resistance to this compound: a survey of mechanisms in Gram-negative bacteria." Clinical Infectious Diseases. Link

  • Thomson, K. S., & Moland, E. S. (2001). "this compound, piperacillin-tazobactam, and the inoculum effect in tests with extended-spectrum beta-lactamase-producing Enterobacteriaceae." Antimicrobial Agents and Chemotherapy.[1][3][4][5][6][7][8] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024). "M100: Performance Standards for Antimicrobial Susceptibility Testing." Link

  • Livermore, D. M. (2002). "Multiple mechanisms of antimicrobial resistance in Pseudomonas aeruginosa: our worst nightmare?" Clinical Infectious Diseases. Link

Sources

Navigating the Challenge of Ceftazidime Resistance: A Comparative Analysis of Cefepime and Cefpirome

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release to the Scientific Community

The rise of ceftazidime-resistant Gram-negative isolates, particularly among species like Pseudomonas aeruginosa and Enterobacterales, presents a formidable challenge in clinical therapeutics and drug development. As third-generation cephalosporins lose their efficacy, the focus shifts to fourth-generation agents, Cefepime and Cefpirome, as potential solutions. This guide provides a detailed, evidence-based comparison of their performance against these recalcitrant pathogens, designed for researchers, microbiologists, and drug development professionals.

The Core Problem: Overcoming Ceftazidime Resistance Mechanisms

Ceftazidime, a cornerstone in anti-pseudomonal therapy, is primarily thwarted by two synergistic mechanisms: the production of AmpC β-lactamases and reduced outer membrane permeability. AmpC enzymes, whether chromosomally encoded and derepressed (as in Enterobacter cloacae) or plasmid-mediated, efficiently hydrolyze ceftazidime. Concurrently, mutations leading to the downregulation or alteration of porin channels restrict the drug's entry into the periplasmic space, reducing its access to essential Penicillin-Binding Protein (PBP) targets.

Fourth-generation cephalosporins were engineered to counter these specific challenges. Their defining feature is a zwitterionic structure, incorporating a positively charged quaternary ammonium group at the C-3 position. This chemical modification is central to their enhanced activity.

Molecular Superiority: A Structural and Mechanistic Overview

This compound and Cefpirome share the fourth-generation cephalosporin backbone but exhibit subtle structural differences that can influence their activity. Their primary advantages over ceftazidime stem from two key properties:

  • Enhanced Outer Membrane Permeation : The zwitterionic nature of this compound and Cefpirome facilitates their passage through the outer membrane of Gram-negative bacteria via porin channels at a faster rate.[1] This rapid influx allows the drugs to bypass the periplasmic β-lactamases more effectively than their third-generation predecessors.[1]

  • Increased Stability Against AmpC β-Lactamases : Both this compound and Cefpirome possess a lower affinity for many AmpC β-lactamases compared to ceftazidime.[2] This intrinsic stability means they are less susceptible to enzymatic hydrolysis, allowing them to reach their PBP targets intact. Furthermore, they are poor inducers of the ampC gene, reducing the likelihood of resistance emerging during therapy.[3]

G cluster_membrane Gram-Negative Bacterial Cell Outer_Membrane Outer Membrane Periplasm Periplasmic Space Porin Porin Channel AmpC AmpC β-Lactamase Inner_Membrane Inner Membrane PBP Penicillin-Binding Proteins (PBPs) Ceftazidime Ceftazidime (3rd Gen) AmpC->Ceftazidime Hydrolysis (Resistance) Fourth_Gen This compound / Cefpirome (4th Gen - Zwitterionic) AmpC->Fourth_Gen Low Affinity (Stability) Ceftazidime->Porin Slower Penetration Ceftazidime->PBP Inhibition (if not hydrolyzed) Fourth_Gen->Porin Rapid Penetration Fourth_Gen->PBP Inhibition of Cell Wall Synthesis

Caption: Mechanism of Action and Resistance Evasion.

Comparative In Vitro Efficacy

The true measure of a drug's potential lies in its direct activity against resistant pathogens. Minimum Inhibitory Concentration (MIC) data, particularly the MIC90 (the concentration required to inhibit 90% of isolates), provides a robust quantitative comparison.

Studies consistently demonstrate that both this compound and Cefpirome retain significant activity against isolates that are resistant to ceftazidime. This compound often shows a slight advantage over cefpirome against Gram-negative bacilli.[4]

Table 1: Comparative MIC90 Values (µg/mL) Against Ceftazidime-Resistant Isolates

OrganismCeftazidimeThis compoundCefpirome
P. aeruginosa (Aminoglycoside-Resistant)12832128
Enterobacter spp.>32≤8≤16
Klebsiella pneumoniae (Resistant Phenotype)>3234.8% Resistant17.6% Resistant

Data synthesized from multiple sources. Note that K. pneumoniae data is presented as percentage of resistant isolates from one study.[2][5]

Clinical Performance: Translating In Vitro Data to Outcomes

While direct head-to-head clinical trials of this compound versus Cefpirome for infections specifically caused by ceftazidime-resistant isolates are limited, randomized controlled trials comparing each to ceftazidime provide valuable insights.

  • This compound vs. Ceftazidime: In a study of serious bacterial infections, patients treated with this compound showed a satisfactory clinical response in 86% of cases, compared to 77% in the ceftazidime group.[6] For microbiologically documented infections, the response rates were 83% for this compound and 64% for ceftazidime.[6]

  • Cefpirome vs. Ceftazidime: In a trial involving patients with suspected bacteremia or sepsis, clinical success rates for those with positive blood cultures were 77% for Cefpirome and 67% for ceftazidime.[7] The study concluded that Cefpirome demonstrated equivalent efficacy and safety to ceftazidime.[7]

A meta-analysis comparing this compound to carbapenems for bloodstream infections caused by AmpC-producing Enterobacterales found no significant difference in all-cause mortality, supporting the use of this compound as a viable carbapenem-sparing option for these infections.[5]

Experimental Protocols: A Guide for Laboratory Validation

Accurate and reproducible in vitro data is the bedrock of antibiotic development. The following protocols, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, provide a framework for self-validating experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality: The broth microdilution method is the gold standard for quantitative susceptibility testing. It provides a precise MIC value, which is crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for accurately categorizing an isolate as susceptible, intermediate, or resistant.

G start Start prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension (Final conc. ~5x10^5 CFU/mL) prep_inoculum->inoculate prep_plate Prepare 96-Well Plate with Serial Dilutions of Antibiotic in Cation-Adjusted Mueller-Hinton Broth add_controls Include Growth Control (no drug) & Sterility Control (no bacteria) prep_plate->add_controls add_controls->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Caption: Broth Microdilution MIC Assay Workflow.

Step-by-Step Methodology:

  • Antimicrobial Preparation: Prepare stock solutions of this compound, Cefpirome, and Ceftazidime. Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Select 3-5 isolated colonies of the ceftazidime-resistant test organism from an overnight agar plate. Suspend in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only) on each plate.

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (clear well).

Senior Application Scientist's Perspective

When evaluating this compound and Cefpirome against ceftazidime-resistant isolates, it is crucial to characterize the underlying resistance mechanisms of the challenge strains. A well-designed study should include isolates with confirmed AmpC hyperproduction, ESBL production, and/or porin loss mutations. This allows for a more nuanced understanding of each compound's strengths.

While MIC data is fundamental, it represents a static measurement. Time-kill kinetic assays can provide deeper insights into the pharmacodynamics, distinguishing between bactericidal and bacteriostatic activity over time. For these fourth-generation cephalosporins, demonstrating rapid, concentration-dependent killing against ceftazidime-resistant strains would be a powerful differentiator.

Ultimately, the in vitro data suggests that both this compound and Cefpirome are valuable tools against many ceftazidime-resistant pathogens. This compound often exhibits slightly greater potency against key Gram-negative species. However, the choice of agent for further development or clinical use must also consider local resistance patterns, patient-specific factors, and the overall safety profile.

References

  • Okla, H., & Al-Amodi, H. (2003). In vitro activity of this compound and cefpirome compared to other third-generation cephem antibiotics against gram-negative nosocomial pathogens. Medical Principles and Practice, 12(2), 99-103. [Link]

  • Ponce-de-León, A., López-Meneses, M., & Sifuentes-Osornio, J. (1999). This compound versus ceftazidime for the treatment of serious bacterial infections. Diagnostic Microbiology and Infectious Disease, 35(4), 263-268. [Link]

  • Cometta, A., Calandra, T., Gaya, H., Zinner, S. H., de Bock, R., Del Favero, A., ... & Glauser, M. P. (1996). Randomized comparative trial of cefpirome versus ceftazidime in the empirical treatment of suspected bacteraemia or sepsis. Journal of Antimicrobial Chemotherapy, 38(4), 707-718. [Link]

  • Le, J., & Tverdek, F. P. (2025). This compound Versus Carbapenem Therapy for the Treatment of Invasive Infections With Inducible Chromosomal AmpC-Producing Enterobacterales: A Systematic Review and Meta-analysis. Open Forum Infectious Diseases, 12(Supplement_1), S1-S2. [Link]

  • Drugs.com. (n.d.). This compound vs Ceftazidime Comparison. Retrieved from [Link]

  • Endimiani, A., Perez, F., & Bonomo, R. A. (2008). This compound: a reappraisal in an era of increasing antimicrobial resistance. Expert review of anti-infective therapy, 6(6), 805-824. [Link]

  • Barbosa, J., & Júnior, C. (2000). This compound versus ceftazidime in the treatment of hospitalized patients with gram-negative bacteremia. The Brazilian journal of infectious diseases, 4(6), 289-293. [Link]

  • Dr.Oracle. (2025). What is the overview of 4th generation cephalosporins (4th gen ceph) for infection treatment?. Retrieved from [Link]

  • Di Pierro, G., & Tascini, C. (2024). Antibiotic Treatment of Infections Caused by AmpC-Producing Enterobacterales. Antibiotics, 13(9), 801. [Link]

  • Chapman, T. M., & Perry, C. M. (2003). This compound: a review of its use in the management of hospitalized patients with pneumonia. American journal of respiratory medicine, 2(1), 75-107. [Link]

  • Zhang, Y., Chen, Y., Yu, Y., & Li, L. (2020). In vitro Activity of a New Fourth-Generation Cephalosporin, Cefoselis, Against Clinically Important Bacterial Pathogens in China. Frontiers in Microbiology, 11, 281. [Link]

  • Vardakas, K. Z., Tansarli, G. S., Rafailidis, P. I., & Falagas, M. E. (2012). Carbapenems versus alternative antibiotics for the treatment of bacteraemia due to Enterobacteriaceae producing extended-spectrum β-lactamases: a systematic review and meta-analysis. Journal of Antimicrobial Chemotherapy, 67(12), 2793-2803. [Link]

  • Jorgensen, S. C., Trinh, T. D., Zasowski, E. J., Lagnf, A. M., Bhatia, S., Melvin, S. M., ... & Rybak, M. J. (2023). High-dose this compound vs Carbapenems for Bacteremia Caused by Enterobacterales With Moderate to High Risk of Clinically Significant AmpC β-lactamase Production. Open Forum Infectious Diseases, 10(3), ofad088. [Link]

  • CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

Sources

Technical Guide: Validating Cefepime Breakpoints via Monte Carlo Simulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Probabilistic Nature of "Susceptibility"

In the era of multidrug-resistant (MDR) Gram-negative bacilli, the binary classification of "Susceptible" or "Resistant" is insufficient. For drugs like cefepime —a fourth-generation cephalosporin with time-dependent killing—clinical success hinges on the interplay between renal clearance variability and bacterial MIC (Minimum Inhibitory Concentration).

Traditional deterministic models (using average pharmacokinetic parameters) fail to predict treatment failure in outlier populations, such as critically ill patients with augmented renal clearance (ARC) or renal impairment. Monte Carlo Simulation (MCS) serves as the gold standard for validating breakpoints by conducting "virtual clinical trials" on thousands of simulated patients.

This guide details the methodology for using MCS to validate this compound breakpoints (


), contrasting it with deterministic alternatives, and providing a rigorous protocol for implementation.

Comparative Analysis: Validation Methodologies

The following table objectively compares Monte Carlo Simulation against alternative methods for breakpoint validation.

FeatureDeterministic PK/PD Clinical Outcome Studies Monte Carlo Simulation (MCS)
Core Logic Uses mean parameter values (e.g., "Average patient has

of 90 mL/min").
Retrospective or prospective analysis of patient cure rates vs. MIC.Simulates 5,000+ virtual patients using stochastic distributions of PK parameters.
Handling Variability Poor. Ignores inter-individual variability (IIV) in clearance and volume of distribution.Moderate. Limited by sample size and heterogeneity of patient comorbidities.Excellent. Explicitly models IIV, covariance, and covariate distributions (e.g., renal function).
Ethical Risk Low (Mathematical).[1]High. Requires patients to be treated with potentially ineffective doses to find "failure" points.Low (Computational).
Breakpoint Precision Binary (Pass/Fail at average).Coarse (Statistically underpowered for rare high-MIC isolates).Granular (Provides probability of success at every specific MIC).
Cost/Timeline Hours / Low Cost.Years / Multi-million USD.Days / Moderate Cost (Computational).
Verdict Useful for initial screening only.The ultimate "truth" but impractical for setting initial breakpoints.The mandatory standard for regulatory breakpoint setting (CLSI/EUCAST).

The Scientific Basis: this compound PK/PD Targets[1][2][3][4]

To validate a breakpoint, one must first define "success." For this compound, efficacy is driven by the time the free drug concentration remains above the MIC (


).[1][2][3]
  • Standard Target (Bactericidal):

    
    .
    
  • Critically Ill / Neutropenic Target:

    
     (often preferred to suppress resistance).
    
  • Toxicity Threshold (Neurotoxicity):

    
     (associated with seizures/encephalopathy).
    

The Breakpoint Logic: The clinical breakpoint is the highest MIC at which the Probability of Target Attainment (PTA) is


 for the standard dosing regimen.

Protocol: Validating Breakpoints via MCS

This protocol is designed to be software-agnostic (applicable in Pumas, NONMEM, R, or Crystal Ball).

Phase 1: Input Parameter Construction
  • Select a Structural PK Model:

    • Use a Two-Compartment Model with linear elimination. This compound distributes into tissues (

      
      ) and is cleared renally.
      
    • Equation:

      
       (defined by differential equations in simulation software).
      
  • Define Parameter Distributions (Priors):

    • Do not use single values. Define Log-Normal Distributions for Clearance (

      
      ) and Volume (
      
      
      
      ).
    • Example:

      
      , 
      
      
      
      (CV).
  • Incorporate Covariates:

    • This compound clearance is linearly correlated with Creatinine Clearance (

      
      ).[1]
      
    • Generate a virtual population with a realistic

      
       distribution (e.g., a bimodal distribution representing both renal impairment and Augmented Renal Clearance).
      
Phase 2: The Simulation Loop

For each dosing regimen (e.g., 1g q12h, 2g q8h) and each MIC (0.125 to 32 mg/L):

  • Generate Virtual Patients: Create

    
     subjects. Sample PK parameters for each based on the distributions defined in Phase 1.
    
  • Simulate Profiles: Calculate the concentration-time curve for 24 hours at steady state.

  • Calculate Exposure: Determine

    
     for each subject.
    
    • Correction: Apply protein binding factor (

      
       or 80% unbound).
      
  • Assess Toxicity: Flag subjects where

    
    .
    
Phase 3: Output Analysis (PTA & CFR)
  • Calculate PTA (Probability of Target Attainment):

    
    
    
  • Calculate CFR (Cumulative Fraction of Response): Weight the PTA by the prevalence of the pathogen at each MIC (using local antibiogram or EUCAST data).

    
    
    

Visualizing the Workflow

The following diagram illustrates the logical flow of a Monte Carlo simulation for breakpoint validation, highlighting the dual-check for Efficacy and Toxicity.

MCS_Workflow cluster_inputs Phase 1: Input Parameters cluster_sim Phase 2: Simulation Loop (N=5000) cluster_output Phase 3: Decision Logic PK_Model Structural PK Model (2-Compartment) Gen_Patients Generate 5,000 Virtual Patients PK_Model->Gen_Patients Pop_Var Population Variability (Log-Normal Dist + Covariates) Pop_Var->Gen_Patients Dosing Dosing Regimen (e.g., 2g q8h) Calc_Profile Calculate Steady State Conc-Time Profile Dosing->Calc_Profile Gen_Patients->Calc_Profile Check_Target Check Target: 60% fT > MIC Calc_Profile->Check_Target Check_Tox Check Toxicity: Cmin > 20 mg/L Calc_Profile->Check_Tox Calc_PTA Calculate PTA (Probability of Target Attainment) Check_Target->Calc_PTA Aggregation Check_Tox->Calc_PTA Safety Constraint Breakpoint_Dec Determine Breakpoint (Highest MIC with PTA ≥ 90%) Calc_PTA->Breakpoint_Dec

Caption: Figure 1. The Monte Carlo logic flow.[1][4][5] Note that the final breakpoint decision is a composite of efficacy (PTA) and safety (Toxicity threshold).

Case Study: Interpreting the Data (CLSI vs. EUCAST)

Why do breakpoints differ? It often comes down to the simulation inputs and risk tolerance.

Scenario: Validating the "Susceptible-Dose Dependent" (SDD) Range
  • Context: CLSI introduced an SDD breakpoint for Enterobacterales (MIC 4–8

    
    ) for this compound.
    
  • Simulation Result:

    • At MIC 2 (Standard Dose 1g q12h): PTA is

      
      .[6] Conclusion:  Susceptible.[7]
      
    • At MIC 8 (Standard Dose 1g q12h): PTA drops to

      
      . Conclusion:  Resistant if standard dose used.
      
    • At MIC 8 (High Dose 2g q8h): PTA returns to

      
      .[6]
      
  • Validation Decision: The simulation validates that MIC 8 is only treatable with high dosing. Therefore, it cannot be labeled "Susceptible" (which implies standard dosing) but fits the "SDD" definition.

The "Eagle Effect" & Carbapenemases

Recent updates (2024-2025) warn against using this compound for carbapenemase-producers (e.g., KPC) even if the MIC is low (


).
  • Simulation Limitation: MCS assumes linear PD (killing). It does not account for the "inoculum effect" where high bacterial density increases the effective MIC in vivo.

  • Correction: While MCS validates the exposure, clinical data overrides MCS for these specific genotypes, mandating a "Resistant" report regardless of the calculated PTA.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2025).[7][8][9] M100: Performance Standards for Antimicrobial Susceptibility Testing, 35th Edition.[7][Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[8][9] Breakpoint tables for interpretation of MICs and zone diameters.[Link]

  • Rhodes, N. J., et al. (2023). "Beta-Lactam Probability of Target Attainment Success: this compound as a Case Study." Antibiotics, 12(3), 456. [Link]

  • Lodise, T. P., et al. (2020).[6] "Population Pharmacokinetics and Target Attainment of this compound in Critically Ill Patients." Antimicrobial Agents and Chemotherapy. [Link]

  • Nagare, R. (2025).[9][10] "Monte Carlo vs. Deterministic: When to Use Which Model." Nagare Technical Blog. [Link]

Sources

A Head-to-Head In Vitro Comparison of Cefepime and Cefiderocol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-escalating battle against antimicrobial resistance, particularly among Gram-negative bacteria, the development of novel antibiotics is paramount. This guide provides a detailed in vitro comparison of two crucial cephalosporins: the established fourth-generation agent, cefepime, and the novel siderophore cephalosporin, cefiderocol. This analysis is intended for researchers, scientists, and drug development professionals, offering insights into their distinct mechanisms, spectrum of activity, and the nuances of their in vitro evaluation.

Mechanisms of Action: A Tale of Two Cephalosporins

At their core, both this compound and cefiderocol are β-lactam antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3] This disruption leads to compromised cell wall integrity and ultimately, bacterial cell lysis.[3]

However, the key distinction lies in how they traverse the formidable outer membrane of Gram-negative bacteria.

This compound: As a zwitterionic molecule, this compound can penetrate the outer membrane of Gram-negative bacteria through porin channels.[2][3] Its structure confers stability against many common β-lactamases, including AmpC cephalosporinases.[2][4]

Cefiderocol: Cefiderocol employs a novel "Trojan horse" strategy.[5] It possesses a catechol moiety on its C-3 side chain, which acts as a siderophore, a molecule that chelates iron.[5][6] Bacteria have active iron uptake systems to acquire this essential nutrient. Cefiderocol hijacks these systems, being actively transported across the outer membrane along with iron.[5][7][8] This active transport mechanism allows cefiderocol to bypass resistance mechanisms such as porin channel mutations and efflux pumps that can limit the entry of other β-lactams.[5]

Diagram: Comparative Mechanisms of Action

Figure 1: Mechanisms of Action for this compound and Cefiderocol cluster_this compound This compound cluster_cefiderocol Cefiderocol Cefepime_ext This compound Porin Porin Channel Cefepime_ext->Porin Passive Diffusion Periplasm_F Periplasmic Space Porin->Periplasm_F PBP_F PBP Periplasm_F->PBP_F Inhibition Cell_Lysis_F Cell Lysis PBP_F->Cell_Lysis_F Cefiderocol_ext Cefiderocol-Fe³⁺ Iron_Transporter Iron Transporter Cefiderocol_ext->Iron_Transporter Active Transport (Trojan Horse) Periplasm_C Periplasmic Space Iron_Transporter->Periplasm_C PBP_C PBP Periplasm_C->PBP_C Inhibition Cell_Lysis_C Cell Lysis PBP_C->Cell_Lysis_C

Caption: Comparative mechanisms of entry and action for this compound and cefiderocol.

In Vitro Spectrum of Activity: A Focus on Multidrug-Resistant Pathogens

The primary clinical utility of both agents lies in their activity against challenging Gram-negative pathogens. However, cefiderocol generally exhibits a broader and more potent in vitro spectrum, particularly against carbapenem-resistant isolates.

PathogenThis compound ActivityCefiderocol ActivityKey Considerations
Carbapenem-Resistant Enterobacterales (CRE) Often limited activity, especially in the presence of carbapenemases like KPC and metallo-β-lactamases (MBLs).[3][9]Generally potent activity, overcoming many carbapenemase-mediated resistance mechanisms.[10][11][12][13]Cefiderocol is a valuable option for CRE infections where other agents have failed.
Pseudomonas aeruginosa Activity can be compromised by AmpC hyperproduction, efflux pumps, and certain β-lactamases.[3][14]Excellent in vitro activity, including against many multidrug-resistant and carbapenem-resistant strains.[14][15][16][17][18]Cefiderocol often retains activity against P. aeruginosa resistant to other β-lactams, including this compound.[15]
Acinetobacter baumannii Generally poor activity, especially against carbapenem-resistant strains (CRAB).Potent in vitro activity against many CRAB isolates.[17][19][20][21]While active, resistance can emerge, and higher mortality was noted in some clinical trials for Acinetobacter infections treated with cefiderocol.[8]
Stenotrophomonas maltophilia Activity is variable and often unreliable.Demonstrates potent in vitro activity.[22][23][24]Cefiderocol is considered a promising agent for infections caused by this intrinsically resistant pathogen.

Table 1: Comparative In Vitro Activity of this compound and Cefiderocol Against Key Gram-Negative Pathogens.

Mechanisms of Resistance: An Evolving Landscape

Bacterial resistance to these cephalosporins is a significant clinical concern and a key area of research.

This compound Resistance:

  • β-lactamase Production: The most common mechanism is the production of β-lactamases that can hydrolyze this compound. This includes extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., KPC, NDM, VIM, IMP).[3]

  • AmpC Hyperproduction: In organisms like P. aeruginosa and some Enterobacterales, the overexpression of chromosomal AmpC β-lactamases can lead to this compound resistance.[3]

  • Porin Channel Mutations: Reduced permeability of the outer membrane due to mutations in porin channels can decrease this compound uptake.

  • Efflux Pumps: Overexpression of efflux pumps can actively transport this compound out of the bacterial cell.[3]

Cefiderocol Resistance: The mechanisms of resistance to cefiderocol are more complex and still under investigation. They often involve a combination of factors:

  • Mutations in Iron Transporter Systems: Alterations in the genes encoding the siderophore receptors (e.g., cirA, fiu, piuA) can impair cefiderocol uptake.[7][11]

  • Expression of Specific β-lactamases: Certain β-lactamases, such as some PER and SHV variants, and metallo-β-lactamases have been associated with elevated cefiderocol MICs.[11][22][25]

  • Target Site Modifications: Changes in PBPs can reduce the binding affinity of cefiderocol.[11]

  • Efflux Pump Overexpression: While cefiderocol can bypass some efflux pumps, overexpression of certain pumps may contribute to resistance.[11]

Diagram: Mechanisms of Resistance

Figure 2: Mechanisms of Resistance to this compound and Cefiderocol cluster_cefepime_res This compound Resistance cluster_cefiderocol_res Cefiderocol Resistance Beta_lactamase β-lactamase Production (ESBLs, Carbapenemases) AmpC AmpC Hyperproduction Porin_mutation Porin Channel Mutations Efflux_F Efflux Pump Overexpression Iron_transporter_mutation Iron Transporter Mutations Specific_beta_lactamase Specific β-lactamases (e.g., PER-1, MBLs) PBP_mutation PBP Target Modifications Efflux_C Efflux Pump Overexpression This compound This compound This compound->Beta_lactamase This compound->AmpC This compound->Porin_mutation This compound->Efflux_F Cefiderocol Cefiderocol Cefiderocol->Iron_transporter_mutation Cefiderocol->Specific_beta_lactamase Cefiderocol->PBP_mutation Cefiderocol->Efflux_C

Caption: Overview of resistance mechanisms against this compound and cefiderocol.

Experimental Protocol: Head-to-Head In Vitro Susceptibility Testing

A robust and standardized methodology is crucial for accurately comparing the in vitro activity of this compound and cefiderocol. The primary method for determining susceptibility is broth microdilution to establish the Minimum Inhibitory Concentration (MIC).

Objective: To determine and compare the MICs of this compound and cefiderocol against a panel of clinically relevant Gram-negative bacterial isolates.

Materials:

  • Bacterial isolates for testing

  • This compound analytical powder

  • Cefiderocol analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for cefiderocol testing[26]

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

Step-by-Step Methodology:

  • Preparation of Antibiotic Stock Solutions:

    • Accurately weigh and dissolve this compound and cefiderocol powders in their respective recommended solvents to create high-concentration stock solutions.

    • Perform serial dilutions to prepare working solutions for the desired concentration range in the microtiter plates.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test isolate.

    • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Broth Microdilution Assay:

    • For this compound: Dispense the appropriate volume of CAMHB into each well of a 96-well plate. Add the serially diluted this compound to the wells to achieve the final desired concentrations.

    • For Cefiderocol: It is critical to use ID-CAMHB for all dilutions and as the growth medium.[14][26] Dispense the appropriate volume of ID-CAMHB into each well of a separate 96-well plate. Add the serially diluted cefiderocol to the wells.

    • Inoculate each well (except for sterility controls) with the prepared bacterial suspension.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • A spectrophotometer can be used for a more objective reading of turbidity.

  • Data Interpretation:

    • Interpret the MIC values according to the latest breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Diagram: In Vitro Susceptibility Testing Workflow

Figure 3: Workflow for Head-to-Head In Vitro Susceptibility Testing Start Start Prep_Antibiotics Prepare Antibiotic Stock Solutions Start->Prep_Antibiotics Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum BMD_this compound Broth Microdilution (this compound in CAMHB) Prep_Antibiotics->BMD_this compound BMD_Cefiderocol Broth Microdilution (Cefiderocol in ID-CAMHB) Prep_Antibiotics->BMD_Cefiderocol Prep_Inoculum->BMD_this compound Prep_Inoculum->BMD_Cefiderocol Incubate Incubate Plates (16-20h at 35°C) BMD_this compound->Incubate BMD_Cefiderocol->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Interpret Interpret Results (CLSI/EUCAST Breakpoints) Read_MIC->Interpret End End Interpret->End

Caption: A standardized workflow for comparing the in vitro efficacy of this compound and cefiderocol.

Conclusion and Future Directions

The in vitro data clearly demonstrate that while this compound remains a valuable antibiotic, cefiderocol offers a significant advantage against many of the most challenging multidrug-resistant Gram-negative pathogens. Its unique "Trojan horse" mechanism of action allows it to overcome common resistance pathways that render other β-lactams, including this compound, ineffective.

For researchers and drug development professionals, understanding the nuances of their in vitro activity and resistance mechanisms is crucial for guiding clinical use and developing the next generation of antibiotics. Continued surveillance of resistance to both agents is essential. Further research should focus on the complex interplay of resistance mechanisms to cefiderocol and the potential for combination therapies to enhance its efficacy and durability. The specialized testing requirements for cefiderocol also highlight the need for accessible and accurate susceptibility testing methods in clinical laboratories to ensure its appropriate use.

References

  • Mechanism of action of cefiderocol - PMC - NIH. (n.d.). Retrieved from [Link]

  • Cefiderocol: Systematic Review of Mechanisms of Resistance, Heteroresistance and In Vivo Emergence of Resistance - PMC - NIH. (n.d.). Retrieved from [Link]

  • In Vitro Activity of Cefiderocol Compared to Other Antimicrobials against a Collection of Metallo-Beta-Lactamase-Producing Gram-Negative Bacilli from Southern Spain - PMC - NIH. (2023, May 30). Retrieved from [Link]

  • In-vitro activity of cefiderocol, this compound/zidebactam, this compound/enmetazobactam, omadacycline, eravacycline and other comparative agents against carbapenem-nonsusceptible Enterobacterales: results from the Surveillance of Multicenter Antimicrobial Resistance in Taiwan (SMART) in 2017-2020. (2021, June 21). PubMed. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Susceptibility of cefiderocol and other antibiotics against carbapenem-resistant, Gram-negative bacteria. (2025, August 6). ResearchGate. Retrieved from [Link]

  • This compound - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved from [Link]

  • Siderophore Cephalosporin Cefiderocol Utilizes Ferric Iron Transporter Systems for Antibacterial Activity against Pseudomonas aeruginosa. (2016, November 21). NIH. Retrieved from [Link]

  • This compound: a reappraisal in an era of increasing antimicrobial resistance. (n.d.). PMC. Retrieved from [Link]

  • In Vitro Activity of Cefiderocol Against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa - PMC - NIH. (n.d.). Retrieved from [Link]

  • In vitro antimicrobial activity and resistance mechanisms of cefiderocol against clinical carbapenem-resistant gram-negative bacteria. (2025, October 2). Frontiers. Retrieved from [Link]

  • In vitro activity of cefiderocol against European Pseudomonas aeruginosa and Acinetobacter spp., including isolates resistant to meropenem and recent β-lactam/β-lactamase inhibitor combinations. (2024, March 14). ASM Journals. Retrieved from [Link]

  • In vitro activity of cefiderocol against ESBL-producing and carbapenem-resistant Pseudomonas aeruginosa. (2025, May 21). PMC. Retrieved from [Link]

  • (PDF) In Vitro Activity of Cefiderocol, this compound-Zidebactam, and β-Lactam Combinations Versus Other Antibiotic Classes Against Various Sequence Types of Clinically Isolated Carbapenemase-Producing Klebsiella pneumoniae. (2025, November 11). ResearchGate. Retrieved from [Link]

  • In Vitro Activity of Cefiderocol, this compound-Zidebactam, and β-Lactam Combinations Versus Other Antibiotic Classes Against Various Sequence Types of Clinically Isolated Carbapenemase-Producing Klebsiella pneumoniae. (2023, September 1). Mahidol University. Retrieved from [Link]

  • (PDF) Comparison of Different Methods for Assaying the In Vitro Activity of Cefiderocol against Carbapenem-Resistant Pseudomonas aeruginosa Strains: Influence of Bacterial Inoculum. (2024, July 3). ResearchGate. Retrieved from [Link]

  • In vitro activity of cefiderocol, this compound/enmetazobactam, this compound/zidebactam, eravacycline, omadacycline, and other comparative agents against carbapenem-non-susceptible Pseudomonas aeruginosa and Acinetobacter baumannii isolates associated from bloodstream infection in Taiwan between 2018-2020. (n.d.). PubMed. Retrieved from [Link]

  • In vitro activity of cefiderocol against nosocomial Acinetobacter baumannii. (2025, October 8). PubMed Central. Retrieved from [Link]

  • In vitro activity of cefiderocol against Pseudomonas aeruginosa isolated from adult patients with cystic fibrosis - PMC - NIH. (n.d.). Retrieved from [Link]

  • Comparison of Different Methods for Assaying the In Vitro Activity of Cefiderocol against Carbapenem-Resistant Pseudomonas aeruginosa Strains: Influence of Bacterial Inoculum - PMC. (2024, July 18). Retrieved from [Link]

  • In Vitro Activity and In Vivo Efficacy of Cefiderocol against Stenotrophomonas maltophilia. (n.d.). ASM Journals. Retrieved from [Link]

  • Evaluating Antimicrobial Susceptibility Testing Methods for Cefiderocol: A Review and Expert Opinion on Current Practices and Future Directions. (n.d.). MDPI. Retrieved from [Link]

  • In vitro activity of cefiderocol and other newly approved antimicrobials against multi-drug resistant Gram-negative pathogens re - SEQ. (2023, October 26). Retrieved from [Link]

  • In vitro selection of cefiderocol-resistant mutants in Acinetobacter baumannii harbouring the most common carbapenemase genes. (2025, December 17). Oxford Academic. Retrieved from [Link]

  • Global Health: Antimicrobial Resistance: undefined: this compound. (n.d.). PDB-101. Retrieved from [Link]

  • Cefiderocol: Discovery, Chemistry, and In Vivo Profiles of a Novel Siderophore Cephalosporin. (2019, November 13). Oxford Academic. Retrieved from [Link]

  • Cefiderocol: a novel siderophore cephalosporin for multidrug-resistant Gram-negative bacterial infections. (2021, May 12). PubMed. Retrieved from [Link]

  • In vitro activity of cefiderocol and comparator antibiotics against multidrug-resistant non-fermenting Gram-negative bacilli. (2024, February 1). Oxford Academic. Retrieved from [Link]

  • Comparison of Different Methods for Assaying the In Vitro Activity of Cefiderocol against Carbapenem-Resistant Pseudomonas aeruginosa Strains: Influence of Bacterial Inoculum. (2024, July 18). MDPI. Retrieved from [Link]

  • Evaluation of Antibiotic Resistance Mechanisms in Gram-Negative Bacteria. (n.d.). MDPI. Retrieved from [Link]

  • Comparative In Vivo Antibacterial Activity of Human-Simulated Exposures of Cefiderocol and Ceftazidime against Stenotrophomonas maltophilia in the Murine Thigh Model. (2019, November 21). NIH. Retrieved from [Link]

  • In vitro activity of cefiderocol against a global collection of carbapenem-resistant Pseudomonas aeruginosa with a high level of carbapenemase diversity. (2023, December 28). Oxford Academic. Retrieved from [Link]

  • Mechanism of action of cefiderocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Resistance to Cefiderocol Involved Expression of PER-1 β-Lactamase and Downregulation of Iron Transporter System in Carbapenem-Resistant Acinetobacter baumannii. (2022, December 7). ASM Journals. Retrieved from [Link]

  • Activity of this compound against ceftazidime- and cefotaxime-resistant gram-negative bacteria and its relationship to beta-lactamase levels. (n.d.). ASM Journals. Retrieved from [Link]

  • (PDF) Resistance of Gram-Negative Bacteria to this compound-Enmetazobactam: A Systematic Review. (2025, August 4). ResearchGate. Retrieved from [Link]

  • Mechanisms of action of cefiderocol on Gram-negative bacteria. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vitro Activity of Cefiderocol, this compound-Zidebactam, and β-Lactam Combinations Versus Other Antibiotic Classes Against Various Sequence Types of Clinically Isolated Carbapenemase-Producing Klebsiella pneumoniae. (2023, July 3). PubMed. Retrieved from [Link]

Sources

correlation of in vitro cefepime MIC with in vivo outcomes in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Correlation of In Vitro Cefepime MIC with In Vivo Outcomes in Animal Models Content Type: Publish Comparison Guide

A Technical Comparison Guide for Drug Development

Executive Summary

The correlation between in vitro Minimum Inhibitory Concentration (MIC) and in vivo efficacy is the cornerstone of antimicrobial pharmacodynamics. For this compound, a fourth-generation cephalosporin, this relationship is strictly governed by the time that free drug concentrations remain above the MIC (


).

While in vitro susceptibility testing provides a static snapshot of potency, it often fails to account for dynamic host factors such as the inoculum effect , heteroresistance , and protein binding . This guide analyzes the translational validity of this compound MICs using data from the gold-standard neutropenic murine thigh infection model.[1] We compare this compound’s performance against key alternatives (Ceftazidime, Piperacillin-Tazobactam) and define the precise PK/PD targets required to transition from bacteriostasis to bacterial eradication.[1]

The PK/PD Driver:

Unlike aminoglycosides (concentration-dependent) or fluoroquinolones (AUC-dependent), this compound exhibits time-dependent killing .[1] The critical threshold for efficacy is not the peak concentration (


), but the duration of exposure.
Mechanistic Causality

The target of this compound is the Penicillin-Binding Protein (PBP) within the bacterial cell wall.

  • Saturation: Once PBPs are saturated, higher drug concentrations do not increase the kill rate.

  • Duration: Because bacteria synthesize new PBPs continuously, the drug must be present persistently to prevent cell wall repair and induce lysis.

Quantitative Targets (Murine Models)

The following targets are derived from neutropenic mouse thigh models against Gram-negative pathogens (Enterobacteriaceae, P. aeruginosa).

Outcome EndpointTarget (

)
Clinical Implication
Bacteriostasis 30% – 40% Prevents growth; relies on host immunity for clearance.[1]
1-Log Kill 40% – 50% Significant bacterial reduction; standard target for immunocompetent hosts.[1]
2-Log Kill 60% – 70% Near-sterilization; required for neutropenic or high-inoculum infections.[1]

Expert Insight: In modern drug development (e.g., this compound/Taniborbactam or this compound/Nacubactam combinations), these targets remain consistent for the this compound component, though the inhibitor may have its own AUC-based driver.

Comparative Performance Analysis

Evaluating this compound against its primary alternatives reveals distinct advantages and limitations in the in vivo setting.

Comparison 1: this compound vs. Ceftazidime (3rd Gen Cephalosporin)[2]
  • In Vitro: this compound generally displays lower MICs (higher intrinsic potency) due to its zwitterionic structure, which allows faster penetration through the Gram-negative outer membrane.[1]

  • In Vivo: While Ceftazidime requires similar

    
     targets (35-40% for stasis), this compound's lower MIC values mean these targets are achievable at lower doses or against more resistant strains.[1]
    
  • Resistance Stability: this compound is more stable against AmpC

    
    -lactamases.[1] In murine models infected with AmpC-producing Enterobacter, Ceftazidime frequently fails despite "susceptible" MICs, whereas this compound retains efficacy if the MIC remains 
    
    
    
    mg/L.[1]
Comparison 2: this compound vs. Piperacillin-Tazobactam (BL/BLI)[1]
  • The Inoculum Effect (IE): A critical differentiator.

    • Pip-Taz: Exhibits a pronounced IE in vivo. At high bacterial densities (

      
       CFU), efficacy drops significantly even if the isolate is susceptible at standard inoculum (
      
      
      
      CFU).
    • This compound: While this compound shows an IE in vitro (MIC rises >8-fold), murine studies (e.g., Maglio et al.) suggest this does not always translate to in vivo failure . This compound often retains bactericidal activity in high-inoculum animal models where Pip-Taz fails, provided the standard dosing regimen maintains adequate

      
      .[1]
      
Performance Matrix
FeatureThis compoundCeftazidimePiperacillin-Tazobactam
PK/PD Driver



Stasis Target ~35%~35-40%~40-50%
AmpC Stability HighLowModerate
Inoculum Effect High in vitro, Low impact in vivoHighHigh impact in vivo

Visualizing the Mechanism

The following diagram illustrates the pathway from dosing to bacterial killing, highlighting the "Inoculum Effect" divergence between in vitro and in vivo observations.

PKPD_Pathway cluster_divergence The Inoculum Paradox Dose This compound Administration (IV Bolus or Infusion) SerumConc Serum Concentration (Free Drug) Dose->SerumConc SiteConc Infection Site Concentration (Thigh/Lung) SerumConc->SiteConc Distribution Target PK/PD Target Attainment (fT > MIC) SiteConc->Target Provides Exposure MIC_Test In Vitro MIC Test (Standard Inoculum 10^5 CFU) MIC_Test->Target Defines Threshold Outcome_Success Bacterial Killing (Efficacy) Target->Outcome_Success Target Met (>60%) Outcome_Fail Therapeutic Failure (Regrowth) Target->Outcome_Fail Target Missed (<30%) Inoculum High Inoculum Infection (>10^7 CFU) Enzymes High Beta-Lactamase Load (Periplasmic Space) Inoculum->Enzymes Enzymes->SiteConc Local Hydrolysis (Eagle Effect)

Figure 1: PK/PD Logic Flow. Note the dashed line representing local hydrolysis (Inoculum Effect), which is often less severe in vivo than in vitro for this compound.

Protocol: Neutropenic Murine Thigh Infection Model

This protocol is the industry standard for validating this compound efficacy. It is a self-validating system because it requires untreated controls to demonstrate logarithmic growth, ensuring the infection is robust.[1]

Phase 1: Induction of Neutropenia

Objective: Eliminate host immunity to isolate the drug's effect.

  • Day -4: Administer Cyclophosphamide (150 mg/kg IP).

  • Day -1: Administer Cyclophosphamide (100 mg/kg IP).

  • Validation: Neutrophil count must be

    
     on the day of infection.
    
Phase 2: Infection

Objective: Establish a repeatable bacterial load.[1]

  • Inoculum Prep: Grow bacteria to log phase (

    
     McFarland).[1] Dilute to yield 
    
    
    
    CFU/mL.[1]
  • Inoculation: Inject

    
     mL into the posterior thigh muscles of isoflurane-anesthetized mice.
    
  • Target Load: This delivers

    
     CFU/thigh.
    
Phase 3: Treatment & Human Simulated Regimen (HSR)

Objective: Mimic human pharmacokinetics.[1] Mice eliminate this compound much faster (


 h) than humans (

h).
  • Dosing: Begin therapy 2 hours post-infection.

  • Frequency: Administer subcutaneous doses every 1-2 hours OR use fractionated dosing to mimic the human concentration-time profile.

  • Dose Range: Use 4-5 different total daily doses (e.g., 10, 40, 160, 640 mg/kg/day) to span the range from 0% to 100%

    
    .
    
Phase 4: Endpoint Analysis
  • Harvest: At 24 hours, euthanize mice.

  • Processing: Aseptically remove thighs, homogenize in saline.

  • Quantification: Plate serial dilutions on agar.

  • Calculation:

    
    .
    

References

  • Craig WA. "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clin Infect Dis.[1][2] 1998.[1] Link

  • Maglio D, et al. "this compound, Piperacillin-Tazobactam, and the Inoculum Effect in Tests with Extended-Spectrum β-Lactamase-Producing Enterobacteriaceae."[1] Antimicrob Agents Chemother.[1][2][3][4] 2005.[1][5][6][7][8] Link

  • Taguchi K, et al. "In Vivo Pharmacokinetic/Pharmacodynamic Analysis of the Efficacy of the this compound/Nacubactam Combination Against β-Lactamase-Producing Enterobacterales."[1][9] Pharm Res.[1] 2023.[1][3] Link

  • Bhatnagar A, et al. "In vivo pharmacokinetic/pharmacodynamic evaluation of this compound/taniborbactam combination against this compound-non-susceptible Enterobacterales and Pseudomonas aeruginosa in a murine pneumonia model."[1][3] J Antimicrob Chemother.[1][3] 2023.[1][3] Link

  • Ambrose PG, et al. "Pharmacokinetics-pharmacodynamics of antimicrobial therapy: it's not just for mice anymore."[1] Clin Infect Dis.[1][2] 2007.[1][7] Link

Sources

Safety Operating Guide

Navigating the Disposal of Cefepime: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

For the conscientious researcher, every aspect of the experimental lifecycle demands meticulous attention, and the final step—disposal—is no exception. The improper disposal of antibiotics like cefepime, a fourth-generation cephalosporin, not only poses a significant threat to environmental health but also contributes to the escalating crisis of antimicrobial resistance. This guide provides an in-depth, scientifically grounded framework for the safe and compliant disposal of this compound, ensuring the integrity of your research extends to the responsible management of its waste products.

The Imperative for Proper this compound Disposal: Beyond the Bench

This compound, a beta-lactam antibiotic, functions by inhibiting bacterial cell wall synthesis. Its release into the environment, even in trace amounts, can exert selective pressure on microbial populations, fostering the development of resistant strains. The U.S. Environmental Protection Agency (EPA) has established regulations, such as the ban on sewering hazardous waste pharmaceuticals, to mitigate these risks.[1] Adherence to these guidelines is not merely a matter of regulatory compliance but a fundamental responsibility of the scientific community.

Core Principles of this compound Waste Management

A comprehensive approach to this compound disposal hinges on a clear understanding of the various waste streams generated in a laboratory setting. Each category necessitates a distinct disposal pathway, underpinned by a thorough risk assessment.

Key this compound Waste Streams:

  • Unused or Expired this compound Vials: Pure, undiluted this compound powder.

  • Contaminated Labware: Pipette tips, culture plates, flasks, and other disposable materials that have come into contact with this compound.

  • Liquid this compound Waste: Residual solutions from stock preparations, cell culture media containing this compound, and aqueous waste from experimental procedures.

  • Spill Cleanup Materials: Absorbents, wipes, and personal protective equipment (PPE) contaminated during a spill.

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 This compound Waste Generation cluster_2 Disposal Pathway Waste This compound Waste Generated Solid Solid Waste (Unused Vials, Contaminated Labware) Waste->Solid Liquid Liquid Waste (Aqueous Solutions, Culture Media) Waste->Liquid Spill Spill Materials Waste->Spill Incineration Dispose as Hazardous Pharmaceutical Waste (Incineration) Solid->Incineration Deactivation Chemical Deactivation (Hydrolysis with NaOH) Liquid->Deactivation Spill->Incineration Neutralization Neutralize & Drain (Post-Deactivation) Deactivation->Neutralization Verify pH 6.5-8.5

Caption: Decision workflow for this compound waste disposal.

Step-by-Step Disposal Protocols

Unused/Expired this compound and Contaminated Solids

For pure this compound powder and solid materials contaminated with it, direct disposal as hazardous pharmaceutical waste is the most appropriate and compliant method.

Protocol:

  • Segregation: At the point of generation, collect all unused or expired this compound vials and contaminated solid labware (e.g., pipette tips, gloves, weigh boats) in a designated, leak-proof, and puncture-resistant hazardous waste container.[2]

  • Labeling: Clearly label the container with "Hazardous Waste - Pharmaceuticals" and include the specific chemical name, "this compound."[1]

  • Storage: Store the sealed container in a designated, secure area away from general lab traffic, awaiting pickup by a licensed hazardous waste disposal company.[1]

  • Disposal: The waste must be disposed of via incineration at a permitted facility to ensure complete destruction of the active pharmaceutical ingredient.[3]

Causality: Incineration is the preferred method for solid pharmaceutical waste as it guarantees the complete destruction of the antibiotic's active components, preventing their release into the environment. Drain disposal of solid or concentrated this compound is strictly prohibited.[1]

Liquid this compound Waste: Chemical Deactivation through Alkaline Hydrolysis

For aqueous solutions containing this compound, chemical deactivation prior to disposal is a scientifically sound and environmentally responsible approach. The beta-lactam ring, the core functional group of this compound, is susceptible to hydrolysis under alkaline conditions, rendering the antibiotic inactive.[4]

Protocol for Deactivation:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Designated Container: Perform the deactivation in a clearly labeled, chemical-resistant container (e.g., a borosilicate glass beaker or a designated polypropylene container) within a fume hood.

  • Alkaline Hydrolysis: For every 9 parts of this compound-containing liquid waste, slowly add 1 part of a 10 M Sodium Hydroxide (NaOH) solution to achieve a final concentration of 1 M NaOH. For example, to 900 mL of this compound waste, add 100 mL of 10 M NaOH. Studies on other beta-lactam antibiotics have shown that a 1 M NaOH solution effectively hydrolyzes the beta-lactam ring.[5]

  • Reaction Time: Gently stir the mixture and allow it to react for at least 4 hours at room temperature. Research indicates that for some cephalosporins, hydrolysis is rapid, with no detectable residues after 30 minutes in a 0.5% NaOH solution.[4] A 4-hour incubation period provides a conservative timeframe to ensure complete degradation.

  • Neutralization: After the deactivation period, neutralize the solution by slowly adding an acid, such as 1 M Hydrochloric Acid (HCl), while monitoring the pH with a calibrated pH meter. Adjust the pH to a neutral range (between 6.5 and 8.5).

  • Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local wastewater regulations. Always confirm your institution's specific policies on the disposal of neutralized chemical waste.

Causality: The high pH environment created by the addition of NaOH facilitates the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the beta-lactam ring. This breaks the amide bond within the ring, leading to an inactive, linearized molecule. Neutralization is a critical final step to ensure the disposed liquid does not harm the plumbing infrastructure or the municipal wastewater treatment system.

ParameterValueRationale
Deactivating Agent 1 M Sodium Hydroxide (Final Concentration)Provides a sufficiently alkaline environment for rapid hydrolysis of the beta-lactam ring.[5]
Reaction Time ≥ 4 hoursEnsures complete degradation of the this compound.
Final pH for Disposal 6.5 - 8.5Complies with typical wastewater discharge regulations and prevents damage to plumbing.
Spill Management

In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

Protocol for Spill Cleanup:

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. For large spills of powdered this compound, respiratory protection (e.g., an N95 respirator) is recommended to prevent inhalation.[6]

  • Contain the Spill: For liquid spills, use an absorbent material like a chemical spill pad or kitty litter. For powder spills, gently cover with a damp paper towel to avoid generating dust.[7]

  • Collect the Waste: Carefully collect all contaminated materials, including the absorbent, paper towels, and any broken glass, and place them in a designated hazardous waste container.[6][7]

  • Decontaminate the Surface: Clean the spill area thoroughly with a suitable laboratory disinfectant, followed by a final rinse with water.

  • Dispose of Waste: The sealed hazardous waste container with the spill cleanup materials should be disposed of via incineration.

References

  • Samson Medical Technologies. (n.d.).
  • AWS. (2018, February 22).
  • Cleanchem Laboratories. (n.d.).
  • Piramal Critical Care. (2019, April 15).
  • U.S. Food and Drug Administration. (n.d.). MAXIPIME (this compound Hydrochloride, USP) for Injection. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: FDA's Flush List for Certain Medicines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2022, October 10). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. Retrieved from [Link]

  • Safe.Pharmacy. (n.d.). Drug Disposal Locator Tool. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022, September 2). Drug Disposal. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.).
  • Cayman Chemical. (2025, August 26).
  • Parimi, R. (2025, April 24). Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio. Retrieved from [Link]

  • ResearchGate. (2025, August 5). An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, January 8). Regulated Medical Waste. Retrieved from [Link]

  • ASHP. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • DEA Diversion Control Division. (2010, January 20). FDA and Take-Back Drug Disposal Programs.
  • Fukutsu, N., Kawasaki, T., Saito, K., & Nakazawa, H. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Chemical & pharmaceutical bulletin, 54(9), 1340–1343.
  • World Health Organization. (n.d.). Safe management of pharmaceutical waste from health care facilities global best practices.
  • StatPearls. (n.d.). This compound. NCBI Bookshelf. Retrieved from [Link]

  • (n.d.). What You Need to Know About Disposing of Unused Medicines.
  • Al-Hameed, M. D., Schellevis, R., & van der Gun, J. (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules (Basel, Switzerland), 26(16), 4979.
  • Robinson, S., Lopolito, P., & Rivera, E. (2021, March 24). An Alternative Approach To Decontamination Of Beta-Lactam Antibiotic Residues With A Globally Available Disinfectant. IVT Network.
  • Stericycle. (2021, January 18). EPA Ruling On Hazardous Waste Pharmaceuticals. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2007, September 12). Maxipime (this compound hydrochloride) Injection, Powder, For Solution. Retrieved from [Link]

  • LeadingAge. (2019, March 5). New EPA Rule on Pharmaceutical Waste Disposal.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.